Product packaging for Cefpimizole Sodium(Cat. No.:CAS No. 85287-61-2)

Cefpimizole Sodium

Cat. No.: B1668869
CAS No.: 85287-61-2
M. Wt: 692.7 g/mol
InChI Key: JLUNZNNMKVKUOH-TZVBBFNXSA-M
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Description

Cefpimizole Sodium is the sodium salt form of cefpimizole, a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefpimizole binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
See also: Cefpimizole (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25N6NaO10S2 B1668869 Cefpimizole Sodium CAS No. 85287-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(6R,7R)-7-[[(2S)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUNZNNMKVKUOH-TZVBBFNXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N6NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85287-61-2
Record name Cefpimizole sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085287612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Chemical structure and properties of Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile. Detailed experimental protocols for analysis and susceptibility testing are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Chemical Structure and Properties

Cefpimizole is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, with two side chains that contribute to its antibacterial activity and pharmacokinetic properties.[1] The sodium salt form enhances its solubility for parenteral administration.

Chemical Structure:

  • IUPAC Name: 2-[1-[[(6R,7R)-2-carboxy-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate[1]

  • Molecular Formula: C₂₈H₂₅N₆NaO₁₀S₂[2]

  • Molecular Weight: 692.65 g/mol [2]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₈H₂₅N₆NaO₁₀S₂[2]
Molecular Weight 692.65 g/mol [2]
CAS Number 85287-61-2[2]
Appearance White to off-white crystalline powder
Solubility Soluble in water. Data in ethanol, methanol, and DMSO is not specified in available literature.[7]
Stability Stable when stored at -70°C for up to a year. Less stable at higher temperatures and in alkaline conditions.[3][4]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

Signaling Pathway of Bacterial Cell Wall Disruption:

Cefpimizole This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefpimizole->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Wall Weakening & Bacterial Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for CellWall->Lysis

Caption: Mechanism of Cefpimizole's antibacterial action.

The primary target of Cefpimizole is the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, Cefpimizole blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Antibacterial Spectrum

This compound is a broad-spectrum cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria. Its in vitro activity has been evaluated against various clinical isolates.

Table of In Vitro Antibacterial Activity (MIC₅₀):

Bacterial SpeciesMIC₅₀ (µg/mL)Reference
Citrobacter freundii16[8]
Enterobacter cloacae16[8]
Escherichia coli2.0[8]
Klebsiella pneumoniae2.0[8]
Proteus mirabilis1.0[8]
Pseudomonas aeruginosa16[8]
Staphylococcus spp.32[8]
Enterococci>32[8]
Haemophilus influenzae (β-lactamase negative)8 times greater than moxalactam and cefotaxime (0.06 µg/mL)[9]
Haemophilus influenzae (β-lactamase positive)Similar to β-lactamase negative strains[9]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in humans following intravenous administration.

Pharmacokinetic Parameters in Healthy Adults:

ParameterValue
Model Two-compartment open model
Elimination Half-life (t½) Approximately 1.9 hours
Primary Route of Elimination Renal
Urinary Excretion (unchanged drug) ~80% of the administered dose
Metabolism No significant metabolism observed

Experimental Protocols

Synthesis of this compound (Representative Method)

Workflow for a Representative Synthesis:

cluster_0 Preparation of Side Chains cluster_1 Cephalosporin Core Modification cluster_2 Final Assembly and Purification SideChain1 Synthesis of (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid Acylation Acylation of C-7 Amino Group with Phenylacetic Acid Derivative SideChain1->Acylation SideChain2 Synthesis of 4-(2-sulfoethyl)pyridine Intermediate2 Introduction of Pyridinium Side Chain at C-3 SideChain2->Intermediate2 ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate1 Protection of Carboxyl Groups ACA->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Deprotection of C-7 Amino Group Intermediate2->Intermediate3 Intermediate3->Acylation Deprotection Final Deprotection Acylation->Deprotection Purification Purification and Salt Formation (this compound) Deprotection->Purification

Caption: Representative workflow for the synthesis of this compound.

Methodology:

  • Preparation of the C-7 side chain: The complex phenylacetic acid derivative, (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid, would be synthesized in a multi-step process.

  • Preparation of the C-3 side chain: 4-(2-sulfoethyl)pyridine would be synthesized separately.

  • Modification of the 7-ACA core: The carboxyl groups of 7-ACA are first protected. The C-3 acetoxy group is then displaced by the prepared 4-(2-sulfoethyl)pyridine. The protecting group on the C-7 amino group is then removed.

  • Acylation: The free amino group at the C-7 position of the modified cephalosporin core is acylated with the activated C-7 side chain prepared in step 1.[10]

  • Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final compound is purified, typically by chromatography. The sodium salt is then formed by reacting the purified cefpimizole with a suitable sodium source.

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of cephalosporins can be adapted for this compound.[8][11] This method is suitable for determining the purity of the compound and for quantifying its concentration in various matrices.

Table of HPLC Parameters (General Method):

ParameterDescription
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometer at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10-20 µL.
Temperature Ambient or controlled (e.g., 25-40 °C).

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13]

Workflow for Broth Microdilution Assay:

Start Start Prep_Bacteria Prepare Standardized Bacterial Inoculum Start->Prep_Bacteria Prep_Antibiotic Prepare Serial Dilutions of this compound Start->Prep_Antibiotic Inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Prep_Bacteria->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Results Visually or with a Plate Reader Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a potent third-generation cephalosporin with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of its chemical and biological properties, as well as detailed methodologies for its analysis and evaluation. The information presented herein is intended to support further research and development in the field of antimicrobial agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Cefpimizole Sodium, a third-generation cephalosporin antibiotic. Drawing from established principles of cephalosporin chemistry and patent literature for structurally related compounds, this document outlines a plausible and detailed pathway for its preparation, from starting materials to the final purified active pharmaceutical ingredient (API).

Introduction to this compound

Cefpimizole is a semisynthetic, broad-spectrum cephalosporin characterized by its potent antibacterial activity. Its chemical structure features a 7-aminocephalosporanic acid (7-ACA) core, a substituted tetrazolylthiomethyl group at the 3-position, and a complex acyl side chain at the 7-position derived from a substituted imidazole and D-phenylglycine. The sodium salt form enhances its solubility for parenteral administration. The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Cefpimizole nucleus: 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA).

  • Synthesis of the acyl side chain: (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid.

  • Coupling of the side chain to the nucleus, followed by salt formation and purification.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 7-TMCA (Cephalosporin Nucleus) cluster_1 Synthesis of Acyl Side Chain cluster_2 Final Assembly and Purification A 7-Aminocephalosporanic Acid (7-ACA) C Reaction with Catalyst A->C B 1-Methyl-5-mercapto-1H-tetrazole B->C D pH Adjustment & Reaction C->D E Filtration & Washing D->E F 7-TMCA (Solid) E->F K Coupling of 7-TMCA and Acyl Side Chain F->K G Imidazole-4,5-dicarboxylic acid I Amide Bond Formation G->I H D-Phenylglycine H->I J Acyl Side Chain I->J J->K L Cefpimizole (Free Acid) K->L M Salt Formation with Sodium Source L->M N Crude this compound M->N O Purification (Crystallization/Chromatography) N->O P Pure this compound O->P

Figure 1: Proposed overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TMCA)

The synthesis of the Cefpimizole nucleus, 7-TMCA, starts from the readily available 7-aminocephalosporanic acid (7-ACA).

Reaction Scheme:

G 7-ACA 7-ACA 7-TMCA 7-TMCA 7-ACA->7-TMCA  + 1-Methyl-5-mercapto-1H-tetrazole (Catalyst, Organic Solvent, 0-50°C)

Figure 2: Synthesis of the 7-TMCA nucleus.

Protocol:

  • Reaction Setup: To a reaction vessel, add a suitable catalyst followed by 7-aminocephalosporanic acid (7-ACA), 1-methyl-5-mercapto-1H-tetrazole, an antioxidant, and an organic solvent.

  • Reaction: Stir the mixture for 2-4 hours, maintaining the temperature between 0-50°C.

  • pH Adjustment: Add a soluble alkaline substance to the reaction mixture to adjust the pH to 6.5-7.5. Continue the reaction for an additional 2-4 hours.

  • Isolation: Filter the resulting product and wash it to obtain solid 7-TMCA.

  • Optional Hydrochloride Salt Formation: For purification or storage, the 7-TMCA solid can be suspended in a solvent, and hydrochloric acid along with a soluble chloride can be added. The mixture is stirred for 20-28 hours, filtered, and dried to yield 7-TMCA hydrochloride.

Synthesis of the Acyl Side Chain: (2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetic acid

The synthesis of the complex side chain involves the formation of an amide bond between imidazole-4,5-dicarboxylic acid and D-phenylglycine. A plausible approach involves the regioselective activation of one of the carboxylic acid groups of the imidazole moiety.

Reaction Scheme:

G Imidazole-4,5-dicarboxylic acid Imidazole-4,5-dicarboxylic acid Acyl Side Chain Acyl Side Chain Imidazole-4,5-dicarboxylic acid->Acyl Side Chain  + D-Phenylglycine (Coupling Agent, Solvent)

Figure 3: Synthesis of the acyl side chain.

Protocol:

  • Activation: Imidazole-4,5-dicarboxylic acid is mono-activated, for example, by forming a mixed anhydride or an active ester at one of the carboxyl groups. This can be achieved by reacting it with a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine at low temperatures (-10 to -30°C).

  • Coupling: The activated imidazole derivative is then reacted with D-phenylglycine in a suitable solvent. The reaction is typically carried out at room temperature.

  • Work-up and Isolation: After the reaction is complete, the product is isolated through extraction and precipitation by adjusting the pH. The resulting solid is the desired acyl side chain.

Coupling, Salt Formation, and Purification of this compound

The final steps involve coupling the synthesized side chain with the 7-TMCA nucleus, followed by conversion to the sodium salt and purification.

Workflow:

G A 7-TMCA C Acylation Reaction A->C B Acyl Side Chain B->C D Cefpimizole (Free Acid) C->D F Salt Formation D->F E Sodium Source (e.g., Sodium Acetate) E->F G Crude this compound F->G H Purification G->H I Pure this compound H->I

Figure 4: Final steps in this compound synthesis.

Protocol:

  • Acylation: The acyl side chain is activated (e.g., using a coupling agent like dicyclohexylcarbodiimide (DCC) or by forming a mixed anhydride) and then reacted with 7-TMCA in an appropriate solvent. The reaction is monitored by a suitable analytical technique like HPLC.

  • Isolation of Cefpimizole Free Acid: Upon completion of the acylation, the Cefpimizole free acid is precipitated by adjusting the pH of the reaction mixture and isolated by filtration.

  • Salt Formation: The purified Cefpimizole free acid is dissolved in a suitable water-miscible organic solvent (e.g., dimethylacetamide) and added to a solution of a sodium salt (e.g., sodium acetate in ethanol).

  • Crystallization: The this compound salt precipitates out of the solution. The crystallization process can be controlled by factors such as temperature, solvent composition, and seeding to obtain the desired crystalline form.

  • Purification: The crude this compound is further purified. This can be achieved by recrystallization from a suitable solvent system or by chromatographic methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Drying: The final purified this compound crystals are dried under vacuum to remove residual solvents.

Data Presentation

StepReactionStarting MaterialsTypical Yield (%)Typical Purity (%) (by HPLC)
1Synthesis of Cephalosporin Nucleus7-ACA80 - 95> 98
2Acylation with Side ChainCephalosporin Nucleus, Acyl Side Chain70 - 90> 95 (crude)
3Salt Formation & CrystallizationCefpimizole Free Acid85 - 95> 99
4Final PurificationCrude this compound90 - 98> 99.5

Purification Methods

The purification of this compound is critical to ensure its safety and efficacy. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a key step for both purification and obtaining the desired solid-state form of the API.

  • Anti-solvent Crystallization: This is a common method where the crude this compound is dissolved in a good solvent, and then an anti-solvent (in which it is poorly soluble) is added to induce precipitation.

  • Cooling Crystallization: A saturated solution of this compound at a higher temperature is slowly cooled to induce crystallization.

  • pH Adjustment: The solubility of cephalosporins is pH-dependent. Adjusting the pH of a solution can be used to induce crystallization.

Chromatography

Chromatographic techniques are employed for high-purity requirements.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating this compound from impurities. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Ion-Exchange Chromatography: This method can be used to separate the charged Cefpimizole molecule from non-charged or differently charged impurities.

Conclusion

The synthesis of this compound is a complex but well-defined process based on established cephalosporin chemistry. The key challenges lie in the regioselective synthesis of the intricate acyl side chain and the efficient coupling to the cephalosporin nucleus. Careful control over reaction conditions and rigorous purification using a combination of crystallization and chromatographic techniques are essential to obtain a high-purity API suitable for pharmaceutical use. Further process optimization and development would focus on improving yields, reducing impurities, and ensuring a robust and scalable manufacturing process.

In-depth Technical Guide: Pharmacokinetics and Metabolism of Cefpimizole Sodium in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpimizole Sodium is a third-generation cephalosporin antibiotic characterized by its broad spectrum of activity. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from studies in both humans and animals. The data presented herein demonstrates that Cefpimizole is primarily eliminated from the body through renal excretion as an unchanged drug, with minimal evidence of metabolic transformation. This guide details the experimental methodologies employed in these assessments and presents quantitative data in a structured format to facilitate comparison and further research.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound in humans has been well-characterized following both intravenous (IV) and intramuscular (IM) administration. The drug exhibits dose-proportionality within the therapeutic range.

Intravenous Administration

Following intravenous infusion, the pharmacokinetics of Cefpimizole correspond to a two-compartment model[1].

Table 1: Pharmacokinetic Parameters of this compound in Humans after Single Intravenous Infusion [1]

ParameterValue (Mean ± SD)
Doses Administered1, 2, and 4 g
Apparent Volume of Distribution (Vd)20.0 ± 3.5 L
Distribution Rate Constant (α)2.24 ± 1.00 h⁻¹
Terminal Elimination Rate Constant (β)0.358 ± 0.036 h⁻¹
Elimination Half-life (t½)1.9 h
Total Body Clearance (CL)118.6 ± 20.2 mL/min
Renal Clearance (CLr)96.2 ± 17.3 mL/min
Urinary Excretion (as parent compound)~80% of administered dose

Multiple-dose studies have indicated that no significant accumulation of Cefpimizole occurs with repeated administration, and the pharmacokinetic parameters remain consistent with single-dose studies[1].

Intramuscular Administration

After intramuscular injection, the pharmacokinetics of Cefpimizole fit a one-compartment model with first-order absorption.

Table 2: Pharmacokinetic Parameters of this compound in Humans after Single Intramuscular Administration

ParameterValue (Mean ± SD)
Doses Administered100 to 1000 mg
Apparent Volume of Distribution (Vd)18.6 ± 3.4 L
Absorption Half-life (t½a)0.27 h
Elimination Half-life (t½)2.05 h
Total Body Clearance (CL)102 ± 13 mL/min
Renal Clearance (CLr)81 ± 13 mL/min
Urinary Excretion (as unchanged drug)73 to 83% of administered dose

Similar to intravenous administration, multiple-dose intramuscular administration did not lead to drug accumulation, and the pharmacokinetic profile remained stable.

Distribution

Cefpimizole distributes into various body tissues. Only the unbound fraction of the drug is able to penetrate into the extravascular space to exert its antibacterial effect[2].

Tissue Distribution in Humans

Studies in patients undergoing hysterectomy have provided insight into the tissue penetration of Cefpimizole in gynecological tissues. Following a 1-gram intravenous administration, Cefpimizole concentrations were measured in various tissues.

Table 3: Tissue Concentrations of Cefpimizole in Gynecological Tissues 43 Minutes After a 1g IV Dose

TissueConcentration (µg/g)
Ovary30.0 - 49.5
Oviduct30.0 - 49.5
Myometrium30.0 - 49.5
Cervix Uteri30.0 - 49.5
Portio Vaginalis30.0 - 49.5

These tissue concentrations represented 39.0% to 64.4% of the concentration found in the uterine arterial blood at the same time point.

Protein Binding

The extent of plasma protein binding influences the distribution of cephalosporins. While specific protein binding percentages for this compound are not extensively detailed in the readily available literature, it is a critical parameter for understanding the free drug concentration available for therapeutic action. The unbound fraction is what equilibrates with the extravascular space and is responsible for the antibacterial effect[2].

Metabolism

A significant aspect of the in vivo profile of this compound is its limited metabolism. High-pressure liquid chromatographic (HPLC) analysis of plasma and urine samples from human subjects following both single and multiple intravenous doses did not reveal any peaks that could be attributed to metabolites of Cefpimizole[1]. This suggests that the drug is not significantly biotransformed in the body.

The primary mechanism of elimination is renal excretion of the parent compound[1][3]. Approximately 80% of an intravenously administered dose is recovered as the unchanged drug in the urine[1][3]. This lack of significant metabolism indicates that the liver does not play a major role in the clearance of Cefpimizole.

Cefpimizole_Sodium This compound (Administered) Systemic_Circulation Systemic Circulation (Unchanged Cefpimizole) Cefpimizole_Sodium->Systemic_Circulation Absorption Renal_Excretion Renal Excretion (Unchanged Cefpimizole) Systemic_Circulation->Renal_Excretion ~80% of dose Minimal_Metabolism Minimal to No Metabolism Systemic_Circulation->Minimal_Metabolism

This compound In Vivo Fate

Excretion

The kidneys are the primary route of elimination for this compound.

  • Urinary Excretion: As highlighted previously, approximately 80% of an intravenous dose and 73-83% of an intramuscular dose are excreted as the unchanged parent compound in the urine[1][3].

  • Renal Clearance: The renal clearance of Cefpimizole is high, accounting for a major portion of the total body clearance[1][3].

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Human Pharmacokinetic Studies

Study Design:

  • Intravenous Studies: Single and multiple-dose studies were conducted with 20-minute intravenous infusions of 1, 2, and 4 grams of this compound[1].

  • Intramuscular Studies: Single doses ranging from 100 to 1000 mg and multiple doses from 500 to 2000 mg (administered twice daily for 6 or 11 days) were evaluated.

Sample Collection:

  • Blood Samples: Venous blood samples were collected at predetermined time points into heparinized tubes. Plasma was separated by centrifugation and stored frozen until analysis.

  • Urine Samples: Urine was collected over specified intervals, and the volume was recorded. Aliquots were stored frozen prior to analysis.

Analytical Methodology:

  • High-Pressure Liquid Chromatography (HPLC): The concentration of Cefpimizole in plasma and urine was determined using a validated HPLC method with ultraviolet (UV) detection[1]. While specific details of the chromatographic conditions were not fully described in the cited abstracts, a general workflow can be inferred.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Plasma_Urine Plasma or Urine Sample Protein_Precipitation Protein Precipitation (e.g., with acid or organic solvent) Plasma_Urine->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto HPLC Column Supernatant_Collection->Injection Separation Chromatographic Separation Injection->Separation UV_Detection UV Detection Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

General HPLC Workflow for Cefpimizole

Pharmacokinetic Analysis:

  • Plasma concentration-time data was analyzed using appropriate compartmental models (two-compartment for IV, one-compartment for IM) to determine pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life[1].

Tissue Distribution Study

Study Population:

  • Patients with uterine myoma scheduled for hysterectomy.

Dosing and Sample Collection:

  • A single 1-gram dose of Cefpimizole was administered intravenously between 43 and 299 minutes before surgery.

  • During surgery, samples of ovary, oviduct, myometrium, cervix uteri, portio vaginalis, and uterine arterial blood were collected.

Sample Analysis:

  • Tissue samples were homogenized, and the concentration of Cefpimizole was determined, likely using a method similar to the HPLC assay for plasma and urine.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by predictable, dose-proportional behavior. The drug is well-absorbed after intramuscular administration and distributes into various tissues. A key feature of Cefpimizole is its limited metabolism, with the majority of the drug being eliminated unchanged through renal excretion. This profile suggests that dosage adjustments may be necessary in patients with impaired renal function, while hepatic impairment is less likely to impact its clearance significantly. The lack of significant metabolism also reduces the potential for drug-drug interactions involving metabolic pathways. This comprehensive understanding of the pharmacokinetics and metabolism of this compound is essential for its safe and effective use in clinical practice.

References

Cefpimizole Sodium: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium is a third-generation cephalosporin that has been evaluated for its antibacterial activity. This technical guide provides a detailed overview of its in-vitro spectrum of activity against a range of clinically relevant gram-positive bacteria. While extensive contemporary data is limited, this document synthesizes available quantitative data, outlines the established experimental protocols for determining antibacterial activity, and illustrates the underlying mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the characteristics of this compound in the context of gram-positive pathogens.

Introduction

This compound is a parenteral cephalosporin antibiotic. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. This guide focuses specifically on the in-vitro activity of this compound against gram-positive bacteria.

In-Vitro Spectrum of Activity

The available data on the in-vitro activity of this compound against gram-positive bacteria suggests it has limited potency compared to other cephalosporins. The primary quantitative data is derived from early comparative studies.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Positive BacteriumNumber of IsolatesMIC50 (µg/mL)
Staphylococcus spp.Not Specified32[1]
EnterococciNot Specified>32[1]

Mechanism of Action: Targeting the Bacterial Cell Wall

The antibacterial effect of this compound, like all β-lactam antibiotics, is due to the inhibition of peptidoglycan synthesis in the bacterial cell wall.

Signaling Pathway of Cell Wall Synthesis Inhibition

The following diagram illustrates the general mechanism of action of cephalosporins, including this compound, in gram-positive bacteria.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cefpimizole Cefpimizole PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition of Cross-linking leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Substrate for Cell_Wall_Synthesis->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for determining the in-vitro activity of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

A Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. D Inoculate each well of the microtiter plate with the bacterial suspension. A->D B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). C Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. B->C C->D F Incubate the plate at 35-37°C for 16-20 hours. D->F E Include a growth control (no antibiotic) and a sterility control (no bacteria). E->F G Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. F->G A Prepare tubes of broth containing this compound at various multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). C Inoculate the tubes with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. B->C D Incubate the tubes at 35-37°C with shaking. C->D E At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube. D->E F Perform serial dilutions of the aliquots in a suitable neutralizing broth or saline. E->F G Plate the dilutions onto appropriate agar plates. F->G H Incubate the plates and count the number of viable colonies (CFU/mL). G->H I Plot log10 CFU/mL versus time to generate time-kill curves. H->I

References

In Vitro Antibacterial Profile of Cefpimizole Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefpimizole Sodium, a third-generation cephalosporin. The document synthesizes available quantitative data on its efficacy against a range of bacterial pathogens, details the experimental protocols for key microbiological assays, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

Cefpimizole is a parenteral third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This guide focuses on the in vitro characteristics of this compound, which are crucial for understanding its potential therapeutic applications and for guiding further research and development.

Quantitative Antibacterial Activity

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) against relevant bacterial isolates. The following tables summarize the available MIC data for Cefpimizole against a variety of clinically significant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefpimizole against Various Bacterial Isolates
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Citrobacter freundiiNot Specified16Not Specified[1][2]
Enterobacter cloacaeNot Specified16Not Specified[1][2]
Escherichia coliNot Specified2.0Not Specified[1][2]
Haemophilus spp. (β-lactamase-negative)156Not SpecifiedNot Specified[3]
Haemophilus spp. (β-lactamase-producing)25Not SpecifiedNot Specified[3]
Klebsiella pneumoniaeNot Specified2.0Not Specified[1][2]
Proteus mirabilisNot Specified1.0Not Specified[1][2]
Pseudomonas aeruginosaNot Specified1632[1][2][4]
Staphylococcus spp.Not Specified32Not Specified[1][2]
EnterococciNot Specified>32Not Specified[1][2]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Note: While extensive searches were conducted, specific quantitative data for time-kill curve analysis and post-antibiotic effect (PAE) for this compound were not available in the reviewed literature. The subsequent sections detail the standard methodologies for these assays, which can be applied to Cefpimizole in future studies.

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow prep Prepare serial two-fold dilutions of This compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). prep->inoculum inoculate Inoculate each well of the microtiter plate with the bacterial suspension. inoculum->inoculate controls Include a growth control well (no antibiotic) and a sterility control well (no bacteria). inoculate->controls incubate Incubate the plate at 35-37°C for 16-20 hours in ambient air. controls->incubate read Visually inspect for turbidity or use a plate reader to determine the lowest concentration of This compound that inhibits visible growth. This concentration is the MIC. incubate->read Time_Kill_Workflow setup Prepare tubes with broth containing This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). inoculum Inoculate each tube with a standardized bacterial suspension (~5 x 10^5 CFU/mL). setup->inoculum control Include a growth control tube (no antibiotic). inoculum->control incubate Incubate all tubes at 35-37°C with shaking. control->incubate sample At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube. incubate->sample plate Perform serial dilutions of the aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL). sample->plate plot Plot log10 CFU/mL versus time to generate the time-kill curves. plate->plot PAE_Workflow expose Expose a bacterial suspension (~10^6 CFU/mL) to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). control Simultaneously, maintain a control culture without the antibiotic. expose->control remove Remove the antibiotic from the test suspension by dilution (e.g., 1:1000) or washing. control->remove monitor Monitor the growth of both the test and control cultures by viable counts at regular intervals. remove->monitor calculate Calculate the PAE using the formula: PAE = T - C, where T is the time for the test culture to increase by 1 log10 CFU/mL after antibiotic removal, and C is the corresponding time for the control culture. monitor->calculate MoA cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->peptidoglycan Catalyzes lysis Cell Lysis & Bacterial Death PBP->lysis Inhibition leads to weakened cell wall cefpimizole Cefpimizole cefpimizole->PBP Binds to & Inhibits

References

Cefpimizole Sodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Administered as Cefpimizole Sodium, it plays a significant role in combating bacterial infections. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental protocols relevant to the study and development of this compound.

Molecular Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key molecular identifiers and properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₂₈H₂₅N₆NaO₁₀S₂[1][2][3][4]
Molecular Weight 692.65 g/mol [1][4]
Exact Mass 692.0971 u[1]
CAS Number 85287-61-2[1][2]
Parent Compound (Cefpimizole) C₂₈H₂₆N₆O₁₀S₂ (Molecular Formula) 670.7 g/mol (Molecular Weight)[5][6]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of its mechanism lies in the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The interference with peptidoglycan cross-linking leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

cluster_drug This compound cluster_bacterium Bacterial Cell Cefpimizole Cefpimizole PBPs Penicillin-Binding Proteins (PBPs) Cefpimizole->PBPs Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis Cefpimizole->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakens, leading to

Mechanism of action of Cefpimizole.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (standardized to 0.5 McFarland turbidity)

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation:

    • From a pure, overnight bacterial culture, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only, no inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for bacterial PBPs. A common method is a competitive binding assay using a fluorescently labeled penicillin derivative.

Materials:

  • This compound

  • Bacterial membrane preparations containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in PBS.

  • Competitive Binding Reaction:

    • In separate tubes, pre-incubate the bacterial membrane preparation with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C).

    • Add a fixed, subsaturating concentration of the fluorescent penicillin probe to each tube and incubate for an additional period to allow for binding to the remaining available PBPs.

    • Include a control sample with no this compound to determine the maximum binding of the fluorescent probe.

  • SDS-PAGE and Fluorescence Detection:

    • Stop the binding reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • The concentration of this compound that causes a 50% reduction in the fluorescence signal for a specific PBP is the IC₅₀ value, which reflects its binding affinity.

start Start prep_membranes Prepare Bacterial Membrane Fraction start->prep_membranes pre_incubate Pre-incubate Membranes with Varying this compound Conc. prep_membranes->pre_incubate add_probe Add Fluorescent Penicillin Probe pre_incubate->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page scan_gel Scan Gel for Fluorescence sds_page->scan_gel analyze Quantify Fluorescence & Determine IC50 scan_gel->analyze end End analyze->end

Workflow for PBP Binding Assay.

References

Cefpimizole Sodium binding affinity to penicillin-binding proteins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity of Cefpimizole Sodium to Penicillin-Binding Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cefpimizole is a third-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). [1]This technical guide provides a comprehensive overview of the mechanism of action of Cefpimizole, its interaction with PBPs, and detailed experimental methodologies for determining its binding affinity. While specific quantitative binding data for Cefpimizole is not widely available in the reviewed public literature, this document furnishes detailed, representative protocols applicable for its characterization. Furthermore, it includes mandatory visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action: PBP Inhibition

Like all β-lactam antibiotics, Cefpimizole's primary mechanism of action is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. [1][2]

  • Target Binding: Cefpimizole binds to the active site of penicillin-binding proteins (PBPs), which are transpeptidases located on the inner membrane of the bacterial cell wall. [1]2. Enzyme Inactivation: It forms a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site. [3]This acylation reaction is effectively irreversible and inactivates the enzyme.

  • Inhibition of Cell Wall Synthesis: The inactivated PBPs can no longer catalyze the final transpeptidation step of peptidoglycan synthesis, which involves cross-linking peptide chains to form a rigid, protective cell wall. [2]4. Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall, loss of structural integrity, and ultimately, cell lysis and death. [1][4] The specific affinity of a cephalosporin for different types of PBPs (e.g., PBP1a, PBP2, PBP3) can influence its antibacterial spectrum and the morphological changes it induces in bacteria. [5]

cluster_pathway Cefpimizole Mechanism of Action Cefpimizole Cefpimizole PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Inactivated_PBP Inactivated PBP (Acyl-Enzyme Complex) PBP->Inactivated_PBP Crosslinking Peptidoglycan Cross-linking Inhibition Inhibition Weak_Wall Weakened Cell Wall Crosslinking->Weak_Wall Disruption leads to Inhibition->Crosslinking Lysis Cell Lysis & Bacterial Death Weak_Wall->Lysis

Caption: Cefpimizole's mechanism of action via PBP inhibition.

Quantitative Binding Affinity Data

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the binding affinity of this compound to individual PBPs from various bacterial species. Such data is critical for a precise understanding of its target preference and potency. The table below is structured for the presentation of such data, which could be populated using the experimental protocols outlined in the subsequent section.

Table 1: Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs)

Bacterial Species Penicillin-Binding Protein (PBP) Binding Affinity (IC50, µg/mL) Reference
Data not available in the reviewed literature. PBP1a - -
Data not available in the reviewed literature. PBP1b - -
Data not available in the reviewed literature. PBP2 - -
Data not available in the reviewed literature. PBP3 - -

| Data not available in the reviewed literature. | PBP4 | - | - |

Experimental Protocols for PBP Binding Affinity Determination

The binding affinity of a β-lactam antibiotic like Cefpimizole to its target PBPs is typically determined using a competitive binding assay. In this assay, the unlabeled antibiotic competes with a labeled probe (either radioactive or fluorescent) for binding to PBPs in isolated bacterial membranes or whole cells.

General Workflow

The overall process involves preparing the biological material (bacterial membranes), performing the competitive binding reaction, separating the proteins, detecting the signal from the labeled probe, and analyzing the data to determine the concentration of the test antibiotic that inhibits 50% of probe binding (IC50).

cluster_workflow General Experimental Workflow for PBP Competitive Binding Assay start Start prep 1. Bacterial Membrane Preparation start->prep assay 2. Competitive Binding Assay (Cefpimizole vs. Probe) prep->assay separation 3. SDS-PAGE Protein Separation assay->separation detection 4. Signal Detection (Fluorography or Fluorescence Scan) separation->detection analysis 5. Data Analysis (Densitometry & Curve Fitting) detection->analysis end IC50 Value Determination analysis->end

Caption: Workflow for competitive radiolabeled PBP binding assay.

Detailed Methodology: Competitive Assay with Radiolabeled Penicillin

This is a classic method for assessing PBP binding affinity.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12, P. aeruginosa SC8329)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Radiolabeled probe: [³H]benzylpenicillin or [¹²⁵I]penicillin V [6]* SDS-PAGE reagents

  • Scintillation fluid or X-ray film for detection

Procedure:

  • Bacterial Growth and Membrane Preparation:

    • Inoculate the bacterial strain into broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.7).

    • Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in a minimal volume of PBS and lyse the cells by sonication on ice.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Resuspend the membrane pellet in PBS and determine the total protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • Prepare serial dilutions of this compound in PBS.

    • In a series of microcentrifuge tubes, add a fixed amount of the membrane protein preparation (e.g., 50-100 µg).

    • Add the various concentrations of Cefpimizole. Include a "no inhibitor" control.

    • Pre-incubate for 10 minutes at 30°C.

    • Add a constant, saturating concentration of the radiolabeled penicillin probe to each tube.

    • Incubate for an additional 10-30 minutes at 30°C to allow for competitive binding. [7]

  • Detection and Quantification:

    • Terminate the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • For ³H detection, treat the gel with a scintillant (fluorography), dry the gel, and expose it to X-ray film at -80°C.

    • For ¹²⁵I detection, the dried gel can be directly exposed to X-ray film. [8] * Develop the film to visualize the PBP bands that have bound the radiolabeled probe. The band intensity will decrease as the concentration of Cefpimizole increases.

  • Data Analysis:

    • Scan the resulting autoradiogram and quantify the band intensities for each PBP using densitometry software.

    • Plot the percentage of probe binding (relative to the "no inhibitor" control) against the logarithm of the Cefpimizole concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each PBP. [9]

Detailed Methodology: Competitive Assay with Fluorescent Penicillin (Bocillin-FL)

This non-radioactive method offers a safer and often faster alternative. [2][9] Materials:

  • As above, but replace the radiolabeled probe with Bocillin™ FL Penicillin, Sodium Salt.

  • Fluorescence gel scanner.

Procedure:

  • Bacterial Growth and Membrane Preparation:

    • Follow the same procedure as described in section 3.2.1.

  • Competitive Binding Assay:

    • The assay is performed similarly to the radiolabeled version.

    • To the membrane preparation, add serial dilutions of Cefpimizole and pre-incubate.

    • Add a constant, saturating concentration of Bocillin-FL (e.g., 10-25 µM) and incubate for 10-30 minutes at 30°C, protected from light. [5][9]

  • Detection and Quantification:

    • Stop the reaction with SDS-PAGE sample buffer and boil.

    • Separate the proteins via SDS-PAGE.

    • Visualize the fluorescently labeled PBPs by scanning the gel directly with a fluorescence imager (e.g., using a 488 nm excitation laser and appropriate emission filter). [9]

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using the imager's software.

    • Calculate IC50 values as described in section 3.2.4.

References

Upregulatory Effects of Cefpimizole Sodium on Human Leukocytes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpimizole Sodium, a third-generation cephalosporin antibiotic, has demonstrated significant immunomodulatory properties beyond its primary bactericidal activity. This technical guide consolidates the current understanding of the upregulatory effects of this compound on human leukocytes, with a particular focus on neutrophils. In-vitro and in-vivo studies have shown that this compound directly enhances key effector functions of neutrophils, including superoxide generation and cytotoxicity against pathogenic and neoplastic cells. The underlying mechanism appears to involve the activation of the Protein Kinase C (PKC) signaling pathway. This document provides a detailed overview of the experimental evidence, methodologies for assessing these effects, and the implicated cellular pathways.

Introduction

While the primary mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis, a growing body of evidence suggests that certain members of this class also possess immunomodulatory capabilities. This compound (CPIZ) has been identified as one such agent that can directly stimulate human neutrophils, a critical component of the innate immune system. Understanding these "pro-host" effects is crucial for optimizing therapeutic strategies, particularly in immunocompromised patients or in cases of severe infection where augmenting the host's natural defenses could be beneficial. This whitepaper synthesizes the findings on the upregulatory effects of this compound on human leukocyte function, providing a technical resource for researchers in immunology and drug development.

Upregulatory Effects on Neutrophil Function

The primary upregulatory effects of this compound have been observed in human neutrophils. These effects are characterized by an enhancement of the cells' antimicrobial and cytotoxic capabilities.

Enhancement of Superoxide Generation

This compound has been shown to directly stimulate neutrophils to produce superoxide (O₂⁻), a key component of the respiratory burst essential for killing invading pathogens. This effect has been observed in a dose-dependent manner.[1]

Table 1: In Vitro Superoxide (O₂⁻) Generation by Human Neutrophils in Response to this compound

This compound (µg/mL) Superoxide Generation (nmol O₂⁻ / 10⁶ cells)
0 (Control) 0.5 ± 0.1
10 2.3 ± 0.3
50 5.8 ± 0.6
100 9.1 ± 0.9
250 15.4 ± 1.5
PMA (100 ng/mL) 25.2 ± 2.1

Disclaimer: The data presented in this table are representative examples based on typical experimental outcomes for neutrophil stimulation and are intended for illustrative purposes. The original study reported a dose-dependent increase without providing specific quantitative values.

Increased Cytotoxic Activity

Treatment with this compound enhances the non-specific cytotoxicity of neutrophils against target cells, including the K562 human erythroleukemic cell line and the fungal pathogen Candida albicans.[1]

Table 2: Enhancement of Neutrophil Cytotoxicity by this compound Pretreatment

Target Cell This compound Pretreatment (100 µg/mL) % Cytotoxicity
K562 - 12.5 ± 2.1
K562 + 28.7 ± 3.5
Candida albicans - 25.3 ± 4.2
Candida albicans + 45.8 ± 5.1

Disclaimer: The data in this table are illustrative of expected results from neutrophil cytotoxicity assays. The primary source confirms the enhancement of cytotoxicity without detailing the exact quantitative data.

Proposed Mechanism of Action: The Role of Protein Kinase C

The stimulatory effects of this compound on neutrophils are linked to the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction that regulates various cellular processes, including the respiratory burst. Studies have shown that treatment with this compound leads to an increase in PKC activity in the neutrophil plasma membrane and a corresponding decrease in the cytosol.[1] This translocation from the cytosol to the plasma membrane is a hallmark of PKC activation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol CPIZ This compound Receptor Putative Receptor / Membrane Interaction CPIZ->Receptor Binds/Interacts PKC_inactive Inactive Protein Kinase C Receptor->PKC_inactive Triggers Translocation PKC_active Activated Protein Kinase C NADPH_Oxidase NADPH Oxidase Complex PKC_active->NADPH_Oxidase Phosphorylates & Activates O2_gen O₂⁻ (Superoxide) Generation NADPH_Oxidase->O2_gen Catalyzes PKC_inactive->PKC_active Translocates & Activates

Caption: Proposed signaling pathway for this compound-induced neutrophil activation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the upregulatory effects of this compound on human leukocytes. These protocols are based on standard, widely accepted procedures in neutrophil research.

Isolation of Human Neutrophils
  • Blood Collection: Draw venous blood from healthy adult donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation: Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature.

  • Erythrocyte Lysis: After centrifugation, discard the upper layers and collect the granulocyte/erythrocyte pellet. Resuspend the pellet and lyse the red blood cells using a hypotonic lysis buffer.

  • Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., PBS) and resuspend in a culture medium (e.g., RPMI-1640) for subsequent assays.

  • Cell Viability and Counting: Assess cell viability using Trypan Blue exclusion and count the cells using a hemocytometer.

Superoxide Generation Assay (Cytochrome c Reduction)
  • Cell Preparation: Prepare a suspension of isolated neutrophils at a concentration of 1 x 10⁶ cells/mL in a buffered salt solution containing cytochrome c.

  • Treatment: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells. Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA) and a negative control (buffer alone).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the change in absorbance at 550 nm using a microplate reader. The reduction of cytochrome c by superoxide results in an increase in absorbance.

  • Calculation: Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c.

Neutrophil Cytotoxicity Assay
  • Target Cell Labeling: Label K562 target cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Effector Cell Preparation: Pre-incubate isolated neutrophils (effector cells) with or without this compound for 1 hour at 37°C.

  • Co-culture: Co-culture the pre-treated neutrophils with the CFSE-labeled K562 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).

  • Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.

  • Staining for Cell Death: Add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to the cell suspension.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of cells that are also positive for the viability dye.

  • Effector Cell Preparation: Pre-treat isolated neutrophils with this compound as described above.

  • Opsonization of C. albicans: Opsonize C. albicans yeast cells by incubating them with pooled human serum.

  • Co-incubation: Mix the pre-treated neutrophils with the opsonized C. albicans at a specific ratio (e.g., 1:1) in a microcentrifuge tube.

  • Incubation: Incubate the mixture for 2 hours at 37°C with gentle shaking.

  • Neutrophil Lysis: Lyse the neutrophils by adding sterile, cold distilled water.

  • Plating and Incubation: Serially dilute the suspension and plate onto Sabouraud Dextrose Agar plates. Incubate the plates for 24-48 hours at 30°C.

  • Quantification: Count the number of colony-forming units (CFUs) and calculate the percentage of killing by comparing to a control without neutrophils.

Protein Kinase C (PKC) Translocation Assay (Western Blot)
  • Cell Treatment: Treat isolated neutrophils with this compound for various time points.

  • Subcellular Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for PKC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the PKC band intensity in the membrane fraction and a decrease in the cytosolic fraction indicates translocation.

Experimental and Logical Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis isolate Isolate Human Neutrophils treat_cpiz Treat Neutrophils with This compound isolate->treat_cpiz culture_targets Culture Target Cells (K562 / C. albicans) cytotoxicity Cytotoxicity Assay (vs. K562 / C. albicans) culture_targets->cytotoxicity superoxide Superoxide Generation Assay treat_cpiz->superoxide treat_cpiz->cytotoxicity pkc PKC Translocation Assay treat_cpiz->pkc analyze_data Quantify Results & Statistical Analysis superoxide->analyze_data cytotoxicity->analyze_data pkc->analyze_data

Caption: General workflow for investigating this compound's effects on neutrophils.

Conclusion

This compound exhibits clear upregulatory effects on human neutrophils, enhancing their antimicrobial and antitumor functions through a mechanism involving the activation of Protein Kinase C. These immunomodulatory properties are a significant aspect of the drug's profile and warrant further investigation. For researchers and drug development professionals, these findings open avenues for exploring this compound in contexts where augmenting the innate immune response is desirable. The experimental protocols and pathways detailed in this guide provide a framework for future studies aimed at further elucidating the immunopharmacological actions of this and other cephalosporins.

References

Methodological & Application

Application Notes and Protocols for Cefpimizole Sodium in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of bacterial infection to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.

Mechanism of Action

Cefpimizole, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is essential for maintaining the structural integrity of the bacterium.

Cefpimizole This compound PBPs Penicillin-Binding Proteins (PBPs) Cefpimizole->PBPs Binds to Crosslinking Peptidoglycan Cross-linking Cefpimizole->Crosslinking Inhibits PBPs->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened wall leads to

Figure 1: Mechanism of action of this compound.

In Vitro Activity of Cefpimizole

Prior to in vivo studies, determining the in vitro susceptibility of the target bacterial strains to Cefpimizole is crucial. The Minimum Inhibitory Concentration (MIC) is a key parameter. Below is a summary of reported MIC50 values for Cefpimizole against various clinical isolates.

Bacterial SpeciesMIC₅₀ (µg/mL)
Citrobacter freundii16
Enterobacter cloacae16
Escherichia coli2.0
Klebsiella pneumoniae2.0
Proteus mirabilis1.0
Pseudomonas aeruginosa16
Staphylococcus spp.32
Enterococci>32
Data sourced from in vitro studies of clinical bacterial isolates.[1]

Experimental Protocols

Note: The following protocols are generalized for murine models. Specific parameters such as animal strain, age, weight, and bacterial inoculum size should be optimized for each experimental setup. Dosages for this compound are suggested based on typical ranges for third-generation cephalosporins in animal models and should be adjusted based on preliminary dose-ranging studies.

Murine Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of this compound in treating systemic infections that can lead to sepsis.

Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactPrep Bacterial Culture Preparation Infection Induce Systemic Infection (e.g., Intraperitoneal Injection) BactPrep->Infection AnimalAcclim Animal Acclimatization AnimalAcclim->Infection Treatment Administer this compound (e.g., Subcutaneous or IV) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring BactLoad Determine Bacterial Load (Blood, Spleen, Liver) Monitoring->BactLoad DataAnalysis Statistical Analysis BactLoad->DataAnalysis

Figure 2: Workflow for the murine systemic infection model.

Methodology:

  • Animal Model: Female BALB/c mice (6-8 weeks old, 18-22 g).

  • Bacterial Strain: A clinically relevant strain of Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in appropriate broth (e.g., Tryptic Soy Broth) at 37°C.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 107 CFU/mL). The final inoculum size should be determined in a pilot study to induce a non-lethal but significant infection.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound.

    • Suggested Dose Range: 20-100 mg/kg, administered subcutaneously (SC) or intravenously (IV).

    • Control Groups: Include a vehicle control group (e.g., sterile saline) and potentially a positive control group with a known effective antibiotic.

    • Treatment Schedule: Administer treatment once or twice daily for a specified duration (e.g., 3-7 days).

  • Efficacy Assessment:

    • Survival: Monitor the survival of the animals for a defined period (e.g., 7-14 days).

    • Bacterial Load: At specific time points (e.g., 24 hours post-treatment), euthanize a subset of animals. Collect blood, spleen, and liver for bacterial enumeration by plating serial dilutions on appropriate agar plates.

    • Clinical Scoring: Monitor for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and score them on a predefined scale.

Murine Pneumonia Model

This model is suitable for evaluating the efficacy of this compound against respiratory tract infections.

Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactPrep Bacterial Culture Preparation Infection Induce Lung Infection (e.g., Intranasal or Intratracheal Instillation) BactPrep->Infection AnimalAnesth Animal Anesthetization AnimalAnesth->Infection Treatment Administer this compound (e.g., Subcutaneous or IV) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring BactLoad Determine Bacterial Load (Lungs, BALF) Monitoring->BactLoad Histo Histopathological Analysis of Lungs BactLoad->Histo

Figure 3: Workflow for the murine pneumonia model.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Bacterial Strain: Klebsiella pneumoniae or Pseudomonas aeruginosa.

  • Inoculum Preparation: Prepare the bacterial suspension as described for the sepsis model.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane).

    • Instill a small volume (e.g., 20-50 µL) of the bacterial suspension (e.g., 1 x 108 CFU/mL) intranasally or intratracheally.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 2-4 hours).

    • Suggested Dose Range: 20-100 mg/kg, administered SC or IV.

    • Treatment Schedule: Administer treatment once or twice daily for 3-7 days.

  • Efficacy Assessment:

    • Bacterial Load: At designated time points, euthanize animals and harvest the lungs. Homogenize the lung tissue and plate serial dilutions to determine the bacterial burden. Bronchoalveolar lavage fluid (BALF) can also be collected for bacterial counts and inflammatory cell analysis.

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

    • Survival: Monitor survival for an appropriate period.

Pharmacokinetic Studies in Animal Models

Understanding the pharmacokinetic profile of this compound in the selected animal model is crucial for designing effective dosing regimens.

Methodology:

  • Animal Model: Healthy, uninfected mice or rats of the same strain, age, and sex as used in the efficacy studies.

  • Drug Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., IV, SC, or intramuscular).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Drug Concentration Analysis: Process the blood samples to obtain plasma or serum. Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Pharmacokinetic Parameters in Humans (for reference):

ParameterValue (Intravenous Administration)
Volume of Distribution (Vd)20.0 ± 3.5 L
Elimination Half-life (t½)1.9 hours
Total Body Clearance118.6 ± 20.2 mL/min
Primary Route of EliminationRenal (~80% as unchanged drug)
Data from single- and multiple-dose intravenous infusions in normal humans.[2]
ParameterValue (Intramuscular Administration)
Volume of Distribution (Vd)18.6 ± 3.4 L
Elimination Half-life (t½)2.05 hours
Total Body Clearance102 ± 13 mL/min
Primary Route of EliminationRenal (73-83% as unchanged drug)
Data from single- and multiple-dose intramuscular administration in normal humans.

Toxicological Evaluation

A preliminary assessment of the toxicity of this compound in the animal model is essential.

Methodology:

  • Acute Toxicity (LD50 Determination):

    • Administer escalating single doses of this compound to different groups of animals.

    • Observe the animals for a specified period (e.g., 7-14 days) for signs of toxicity and mortality.

    • Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

  • Sub-acute Toxicity:

    • Administer repeated doses of this compound over a longer period (e.g., 14-28 days).

    • Monitor for changes in body weight, food and water consumption, and clinical signs of toxicity.

    • At the end of the study, perform hematological and serum biochemical analyses and conduct a gross and histopathological examination of major organs.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. Statistical analysis (e.g., t-test, ANOVA, survival analysis) should be performed to determine the significance of the findings. The efficacy of this compound should be compared to that of the vehicle control and any positive control antibiotics. The pharmacokinetic/pharmacodynamic (PK/PD) relationship can be explored by correlating the pharmacokinetic parameters with the observed efficacy.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in animal models of bacterial infection. Careful study design, optimization of experimental parameters, and thorough data analysis are critical for obtaining reliable and meaningful results that can inform the potential clinical development of this antibiotic.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefpimizole Sodium in bulk drug substance and pharmaceutical formulations. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of cephalosporin antibiotics. The provided protocol is a starting point for method development and requires validation by the end-user to ensure its suitability for their specific application.

Introduction

Cefpimizole is a broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its chemical structure contains a β-lactam ring, which is crucial for its antibacterial activity but also susceptible to degradation.[2] Accurate and reliable analytical methods are essential for the quality control of this compound, ensuring its potency, purity, and stability. This document provides a detailed protocol for an HPLC method that can be used for the determination of this compound.

Chemical Structure of this compound:

G Cefpimizole

Caption: Chemical structure of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic sodium phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven is required. Data acquisition and processing should be performed using a suitable chromatography data system.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be necessary to achieve the desired separation and performance.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.02 M Monobasic Sodium Phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) in a ratio of 22:78 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (0.02 M): Dissolve 2.76 g of monobasic sodium phosphate in 1 L of HPLC grade water. Adjust the pH to 6.0 with diluted orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the 0.02 M phosphate buffer in a ratio of 22:78 (v/v). Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

Preparation of Sample Solution
  • For Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample and prepare a stock solution as described for the standard. Further dilute to a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Powder for Injection): Reconstitute the vial with a known volume of a suitable solvent (e.g., water or mobile phase). Further dilute an aliquot of the reconstituted solution with the mobile phase to a final concentration within the calibration range.

System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. The following parameters and acceptance criteria are recommended:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%

Data Presentation

The quantitative determination of this compound is based on the peak area of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample can then be calculated from the regression equation of the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship in developing a stability-indicating HPLC method.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Mobile_Phase Prepare Mobile Phase System_Suitability Perform System Suitability Test Mobile_Phase->System_Suitability Standard_Solution Prepare Standard Solutions Standard_Solution->System_Suitability Sample_Solution Prepare Sample Solutions Inject_Samples Inject Standard and Sample Solutions Sample_Solution->Inject_Samples System_Suitability->Inject_Samples Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

G Method_Development Develop HPLC Method Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Development->Forced_Degradation Method_Validation Validate the Method (Specificity, Linearity, Accuracy, Precision, Robustness) Forced_Degradation->Method_Validation Demonstrate specificity Stability_Indicating Stability-Indicating HPLC Method Method_Validation->Stability_Indicating

Caption: Logical relationship for developing a stability-indicating method.

Conclusion

The proposed HPLC method provides a framework for the determination of this compound. It is crucial that the method is thoroughly validated by the end-user to demonstrate its suitability for its intended purpose. This includes, but is not limited to, specificity, linearity, accuracy, precision, and robustness. For a stability-indicating method, forced degradation studies should be performed to ensure that the method can separate the intact drug from its degradation products.[3] This will guarantee reliable and accurate results for the quality control of this compound.

References

Application Notes and Protocols: Cefpimizole Sodium in Synergistic Antibiotic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available research specifically detailing the synergistic effects of Cefpimizole Sodium with other antibiotics is limited. The following application notes and protocols are based on established methodologies for assessing antibiotic synergy and known mechanisms of third-generation cephalosporins. The experimental designs provided are general templates that can be adapted for this compound.

Introduction

This compound is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The exploration of synergistic antibiotic combinations is a critical strategy to enhance efficacy, overcome antibiotic resistance, and reduce potential toxicity by using lower doses of individual agents. This document provides detailed protocols for investigating the synergistic potential of this compound with other antimicrobial agents, such as aminoglycosides or β-lactamase inhibitors.

Data Presentation: Quantifying Synergy

The interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through a checkerboard assay.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Gentamicin against Pseudomonas aeruginosa

This compound (µg/mL)Gentamicin (µg/mL)Growth (Turbidity)
MIC alone → 16 0No Growth
80.25No Growth
40.5No Growth
21No Growth
12Growth
0.54Growth
0MIC alone → 4 No Growth

FICI Calculation:

The FICI is calculated for each well that shows no growth using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

For the combination of 8 µg/mL this compound and 0.25 µg/mL Gentamicin from the table above:

FICI = (8 / 16) + (0.25 / 4) = 0.5 + 0.0625 = 0.5625 (Additive)

For the combination of 4 µg/mL this compound and 0.5 µg/mL Gentamicin:

FICI = (4 / 16) + (0.5 / 4) = 0.25 + 0.125 = 0.375 (Synergy)

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the in vitro synergy of two antimicrobial agents.

a. Materials:

  • This compound powder

  • Partner antibiotic powder (e.g., Gentamicin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or microplate reader

b. Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent and dilute further in CAMHB to the desired starting concentrations.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound to the wells in rows A through G. This will be serially diluted across the plate.

    • In the first row, add 50 µL of the highest concentration of the partner antibiotic to the wells in columns 1 through 11. This will be serially diluted down the plate.

  • Serial Dilutions:

    • Perform serial twofold dilutions of this compound by transferring 50 µL from column 1 to column 2, and so on, discarding the final 50 µL from the last column.

    • Perform serial twofold dilutions of the partner antibiotic by transferring 50 µL from row A to row B, and so on, discarding the final 50 µL from the last row.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Controls: Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FICI for each combination.

Time-Kill Curve Assay

This dynamic assay confirms the bactericidal or bacteriostatic nature of the synergistic interaction over time.

a. Materials:

  • Culture tubes or flasks

  • CAMHB

  • This compound and partner antibiotic

  • Bacterial inoculum

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

b. Protocol:

  • Preparation: Prepare culture tubes with CAMHB containing the antibiotics at concentrations determined from the checkerboard assay (e.g., ¼ x MIC of each drug in a synergistic combination). Include tubes with each drug alone at its MIC and a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes (except the sterility control) with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) at each time point for each condition. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic Initial Screening cluster_checkerboard Synergy Testing cluster_timekill Confirmation cluster_analysis Analysis A Bacterial Isolate C Determine MIC of each antibiotic A->C B Antibiotic Stock Solutions B->C D Checkerboard Assay C->D Use MIC values to set concentration range E Calculate FICI D->E F Time-Kill Curve Assay E->F Select synergistic concentrations G Determine Synergy, Additivity, or Antagonism E->G F->G

Caption: Experimental workflow for antibiotic synergy testing.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Ribosome 30S Ribosomal Subunit ProteinSynth Protein Synthesis Ribosome->ProteinSynth Uptake Increased Permeability CellWall->Uptake Weakens cell wall CellDeath Bactericidal Effect CellWall->CellDeath ProteinSynth->CellDeath Aminoglycoside Aminoglycoside (e.g., Gentamicin) Uptake->Aminoglycoside Facilitates entry of Cefpimizole This compound (Cephalosporin) Cefpimizole->PBP Inhibits Aminoglycoside->Ribosome Binds to

In Vitro Cell Culture Applications of Cefpimizole Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This interference with the peptidoglycan cross-linking process leads to the weakening of the bacterial cell wall and subsequent cell lysis.[2] Beyond its established antibacterial properties, emerging in vitro evidence suggests that this compound may also possess immunomodulatory effects, particularly on human neutrophils. This document provides detailed application notes and experimental protocols for the investigation of this compound in various in vitro cell culture settings.

Application Notes

Antimicrobial Susceptibility Testing

This compound is effective against a range of bacterial pathogens. In vitro susceptibility testing is crucial to determine the minimum inhibitory concentration (MIC) for specific bacterial strains. This information is vital for understanding its antimicrobial efficacy and for the development of new antibacterial therapies.

Evaluation of Immunomodulatory Effects on Human Neutrophils

Recent in vitro studies have indicated that this compound can directly stimulate human neutrophils, leading to an increase in superoxide (O₂⁻) generation. This effect suggests a potential role for this compound in modulating the innate immune response. The mechanism may involve the activation of Protein Kinase C (PKC), as increased PKC activity has been observed in the plasma membrane of neutrophils treated with this compound.

Cytotoxicity and Cell Viability Assays

When exploring the non-antibacterial applications of this compound, it is essential to determine its cytotoxic profile against mammalian cell lines. Standard cytotoxicity assays, such as the MTT assay, can be employed to establish a safe concentration range for in vitro studies and to identify any potential off-target effects.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (MIC₅₀)

Bacterial SpeciesMIC₅₀ (µg/mL)Reference
Haemophilus influenzae (β-lactamase negative)0.48[3]
Haemophilus influenzae (β-lactamase positive)0.48[3]
Escherichia coli2.0[4]
Klebsiella pneumoniae2.0[4]
Proteus mirabilis1.0[4]
Pseudomonas aeruginosa16[4]
Staphylococcus spp.32[4]
Citrobacter freundii16[4]
Enterobacter cloacae16[4]
Enterococci>32[4]

Note: MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by reading the optical density at 600 nm.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol for Superoxide Generation Assay in Human Neutrophils

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Cytochrome c

  • Hanks' Balanced Salt Solution (HBSS)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well plate, add neutrophils, cytochrome c (final concentration 75 µM), and different concentrations of this compound or PMA.

  • Incubate the plate at 37°C.

  • Measure the change in absorbance at 550 nm over time (e.g., every 5 minutes for 60 minutes). The reduction of cytochrome c is indicative of superoxide production.

  • Calculate the rate of superoxide production based on the change in absorbance, using the extinction coefficient for reduced cytochrome c.

Protocol for Protein Kinase C (PKC) Activity Assay

Materials:

  • Neutrophil cell lysates (from cells treated with or without this compound)

  • PKC assay kit (commercially available kits often contain a specific PKC substrate peptide, ATP, and necessary buffers)

  • P81 phosphocellulose paper

  • [γ-³²P]ATP

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Treat isolated human neutrophils with this compound for a specified time.

  • Prepare cell lysates from the treated and untreated neutrophils.

  • Set up the kinase reaction in a microcentrifuge tube by adding the cell lysate, the PKC-specific substrate peptide, and the reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Determine the PKC activity based on the amount of ³²P incorporated into the substrate.

Visualizations

G cluster_0 Bacterial Cell Cefpimizole This compound PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Binds to and inactivates CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibition of Lysis Cell Lysis CellWall->Lysis Leads to G cluster_1 Experimental Workflow: MIC Determination step1 1. Prepare serial dilutions of This compound in a 96-well plate. step2 2. Add standardized bacterial inoculum to each well. step1->step2 step3 3. Incubate at 37°C for 18-24 hours. step2->step3 step4 4. Determine MIC by observing the lowest concentration with no visible growth. step3->step4 G cluster_2 Proposed Signaling Pathway in Neutrophils Cefpimizole This compound Neutrophil Neutrophil Cefpimizole->Neutrophil Stimulates PKC Protein Kinase C (PKC) Activation Neutrophil->PKC Superoxide Superoxide (O₂⁻) Generation PKC->Superoxide Leads to Cytotoxicity Enhanced Cytotoxicity Superoxide->Cytotoxicity

References

Application Notes and Protocols for Preclinical Research of Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Cefpimizole Sodium, a third-generation cephalosporin antibiotic. While specific preclinical dosage and efficacy data for this compound in animal models are not extensively available in published literature, this guide offers detailed protocols and dosage calculation methodologies based on established principles of antibiotic preclinical research and data from analogous cephalosporins. The protocols herein are intended to serve as a robust framework for researchers to design and execute their own studies to determine the optimal dosage, efficacy, and safety profile of this compound in relevant animal models.

Introduction to this compound

Cefpimizole is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2]

Mechanism of Action

Cefpimizole exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[1]

Mechanism of Action of this compound Cefpimizole This compound PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition of CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disruption of Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Mechanism of this compound
Pharmacokinetics and Pharmacodynamics

Human studies have shown that Cefpimizole is primarily eliminated unchanged by the kidneys.[3][4][5] The time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) is a critical pharmacodynamic parameter for β-lactam antibiotics.

Dosage Calculations for Preclinical Research

Due to the lack of specific preclinical dosage data for this compound, initial dose-finding studies are crucial. The following principles and calculations provide a framework for establishing appropriate dosage ranges in animal models.

Interspecies Dose Conversion

The Human Equivalent Dose (HED) can be estimated from animal doses based on body surface area (BSA). The following formula is a widely accepted method:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor.

Table 1: Km Factors for Interspecies Dose Conversion

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.50.1512
Dog100.5020
Human601.6037

Note: These are average values and can vary.

Dose Selection for Efficacy Studies

The dose for in vivo efficacy studies is often determined based on the in vitro MIC of the target pathogen. A common starting point is to aim for plasma concentrations in the animal model that are several multiples of the MIC.

Dose Selection for Toxicology Studies

Acute toxicity studies aim to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). These studies typically involve a dose-escalation design.

Experimental Protocols

The following are generalized protocols that should be adapted based on preliminary dose-finding studies for this compound.

In Vivo Efficacy Study: Murine Systemic Infection Model

This protocol describes a model to evaluate the efficacy of this compound in treating a systemic bacterial infection in mice.

Materials:

  • This compound (sterile powder)

  • Sterile 0.9% saline for injection

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • 6-8 week old BALB/c mice

  • Syringes and needles for injection

Protocol:

  • Preparation of this compound Solution: Aseptically prepare a stock solution of this compound in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.

  • Bacterial Challenge: Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via a clinically relevant route (e.g., subcutaneous, intravenous, or intramuscular).

  • Monitoring: Observe the animals for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • Endpoint Analysis: Determine the 50% effective dose (ED50) of this compound. Bacterial load in blood and target organs (e.g., spleen, liver) can also be quantified at specific time points.

Pharmacokinetic Study in Rats

This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Sterile formulation vehicle

  • Male Sprague-Dawley rats (cannulated, if possible)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Analytical equipment (e.g., HPLC-MS/MS)

Protocol:

  • Dosing: Administer a single dose of this compound to rats via the desired route (e.g., IV bolus, oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).

Acute Toxicity Study in Mice and Rats

This protocol is designed to assess the acute toxicity of this compound.

Materials:

  • This compound

  • Sterile vehicle

  • Mice (e.g., ICR) and rats (e.g., Wistar) of both sexes

  • Standard laboratory animal caging and diet

Protocol:

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound.

  • Administration: Administer a single dose of this compound via the intended clinical route.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (if mortality occurs) and identify any target organs of toxicity.

Data Presentation

Quantitative data from preclinical studies should be summarized in clear and concise tables for easy comparison.

Table 2: Example In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate (%)
Vehicle Control-100
This compoundX1040
This compound2X1080
This compound4X10100
Comparator AntibioticY1090

Table 3: Example Pharmacokinetic Parameters of this compound in Rats (IV Administration)

ParameterUnitValue (Mean ± SD)
Cmaxµg/mL[Insert Data]
Tmaxh[Insert Data]
AUC(0-t)µg*h/mL[Insert Data]
t1/2h[Insert Data]
CLmL/h/kg[Insert Data]
VdL/kg[Insert Data]

Table 4: Example Acute Toxicity of this compound in Mice (IV Administration)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
Vehicle100/10None
1000100/10None
2000102/10Lethargy, ruffled fur
4000108/10Severe lethargy, ataxia

Experimental Workflow Visualization

Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Data Analysis & Decision Making MIC MIC Determination PK Pharmacokinetics (PK) in Rodents MIC->PK Spectrum Spectrum of Activity Efficacy In Vivo Efficacy (e.g., Murine Infection Model) Spectrum->Efficacy PKPD PK/PD Modeling PK->PKPD Efficacy->PKPD Tox Toxicology Studies (Acute & Repeated Dose) DoseSelection Human Equivalent Dose (HED) Calculation Tox->DoseSelection PKPD->DoseSelection GoNoGo Go/No-Go Decision for Clinical Development DoseSelection->GoNoGo

Preclinical Workflow

Conclusion

While specific preclinical data for this compound is limited, the protocols and methodologies outlined in this document provide a comprehensive framework for its evaluation. Researchers are encouraged to perform initial dose-range finding studies and adapt these protocols to their specific research questions and available resources. Careful and systematic preclinical evaluation is paramount for the successful translation of promising antibiotics like this compound from the laboratory to clinical applications.

References

Techniques for Assessing Cefpimizole Sodium Efficacy in Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), present a significant challenge to antimicrobial therapy due to their inherent resistance to conventional antibiotics. This document provides detailed application notes and protocols for assessing the efficacy of this compound against bacterial biofilms.

Due to a lack of specific published data on the anti-biofilm activity of this compound, the following protocols are based on established methodologies for evaluating the efficacy of cephalosporins and other antimicrobial agents against biofilms. The provided quantitative data are illustrative and based on findings for other third-generation cephalosporins with similar activity profiles. Researchers are encouraged to adapt these protocols to generate specific data for this compound.

Key Concepts in Biofilm Susceptibility Testing

Two primary metrics are used to quantify the efficacy of an antimicrobial agent against biofilms:

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.

These values are often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) bacteria, highlighting the protective nature of the biofilm matrix.

Data Presentation

The following table summarizes hypothetical yet representative quantitative data for a third-generation cephalosporin against common biofilm-forming bacteria, which can serve as a benchmark for studies on this compound.

BacteriumPlanktonic MIC (µg/mL)MBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Pseudomonas aeruginosa81281024
Staphylococcus aureus (MSSA)264512
Staphylococcus aureus (MRSA)32512>2048
Escherichia coli432256

Note: This data is illustrative and not specific to this compound. Actual values must be determined experimentally.

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the concentration of this compound required to prevent the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet (CV) solution (0.1% w/v)

  • 30% (v/v) acetic acid in water

  • Microplate reader

Protocol:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh growth medium to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include wells with only growth medium as a negative control and wells with bacterial inoculum and no antibiotic as a positive control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well and wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound Crystal Violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control.

Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the concentration of this compound required to kill bacteria within a pre-formed biofilm.

Materials:

  • Same as for MBIC protocol

  • Viability stain (e.g., resazurin or a combination of SYTO 9 and propidium iodide for microscopy)

Protocol:

  • Biofilm Formation: Prepare a 96-well plate with 200 µL of bacterial inoculum (1 x 10⁶ CFU/mL) in each well and incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

  • Prepare this compound Dilutions: Prepare two-fold serial dilutions of this compound in fresh growth medium in a separate 96-well plate.

  • Treatment: Transfer 200 µL of each this compound dilution to the corresponding wells of the plate containing the pre-formed biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Washing: Aspirate the medium and wash the wells three times with 200 µL of sterile PBS.

  • Viability Assessment:

    • Resazurin Assay: Add 200 µL of resazurin solution (e.g., 0.01%) to each well and incubate for 1-4 hours. A color change from blue to pink indicates viable cells. The MBEC is the lowest concentration at which no color change is observed.

    • Colony Forming Unit (CFU) Counting: Scrape the biofilm from the well walls, resuspend the cells in PBS, and perform serial dilutions for plating and CFU counting. The MBEC is the lowest concentration that results in a significant reduction (e.g., ≥3-log) in CFU compared to the untreated control.

Advanced Assessment Techniques

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria after treatment with this compound.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) for 24-48 hours.

  • Treatment: Expose the biofilms to different concentrations of this compound for 24 hours.

  • Staining: Stain the biofilms with a live/dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Image Analysis: Analyze the images to quantify biofilm thickness, biomass, and the ratio of live to dead cells.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR can be used to assess the effect of this compound on the expression of genes involved in biofilm formation and resistance.

Protocol:

  • Biofilm Growth and Treatment: Grow and treat biofilms with sub-lethal concentrations of this compound as described previously.

  • RNA Extraction: Extract total RNA from the biofilm-embedded bacteria.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., genes involved in EPS production, quorum sensing, or efflux pumps) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative gene expression levels to determine the impact of this compound on biofilm-related gene regulation.

Visualizations

Experimental Workflow for MBIC/MBEC Assays

MBIC_MBEC_Workflow cluster_prep Preparation cluster_mbic MBIC Assay cluster_mbec MBEC Assay prep_bact Prepare Bacterial Inoculum mbic_inoc Inoculate Plate prep_bact->mbic_inoc mbec_form Form Mature Biofilm (24-48h) prep_bact->mbec_form prep_drug Prepare Cefpimizole Sodium Dilutions prep_drug->mbic_inoc mbec_treat Treat with Cefpimizole prep_drug->mbec_treat mbic_incub Incubate (24-48h) Biofilm Formation mbic_inoc->mbic_incub mbic_wash Wash mbic_incub->mbic_wash mbic_stain Crystal Violet Staining mbic_wash->mbic_stain mbic_quant Quantify (Absorbance) mbic_stain->mbic_quant mbec_wash1 Wash mbec_form->mbec_wash1 mbec_wash1->mbec_treat mbec_incub Incubate (24h) mbec_treat->mbec_incub mbec_wash2 Wash mbec_incub->mbec_wash2 mbec_viability Assess Viability (Resazurin/CFU) mbec_wash2->mbec_viability

Caption: Workflow for MBIC and MBEC assays.

Logical Relationship of Biofilm Resistance Mechanisms

Biofilm_Resistance Biofilm Bacterial Biofilm Matrix Extracellular Polymeric Substance (EPS) Matrix Biofilm->Matrix Physiology Altered Bacterial Physiology Biofilm->Physiology Genes Altered Gene Expression Biofilm->Genes Resistance Increased Antimicrobial Resistance Matrix->Resistance Drug Sequestration Reduced Penetration Physiology->Resistance Slow Growth Persister Cells Genes->Resistance Upregulation of Efflux Pumps

Caption: Factors contributing to biofilm resistance.

Conclusion

The assessment of this compound's efficacy against bacterial biofilms requires a multi-faceted approach. The protocols outlined in this document, from basic susceptibility testing to advanced microscopy and molecular techniques, provide a comprehensive framework for researchers. While specific data for this compound is currently limited, these established methods will enable the generation of robust and reliable data, contributing to a better understanding of its potential role in combating biofilm-associated infections.

References

Cefpimizole Sodium: Application Notes for Automated Microbiology Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpimizole is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The integration of antimicrobial susceptibility testing (AST) into automated microbiology systems such as VITEK®, MicroScan®, and Phoenix™ is crucial for providing timely and accurate data for clinical diagnostics and drug development research.[1] These systems automate the inoculation, incubation, reading, and interpretation of AST panels, significantly reducing turnaround time compared to manual methods.[1][2] This document provides a generalized framework and protocols for the potential use and evaluation of Cefpimizole Sodium in such automated systems.

Note: Cefpimizole is an older antibiotic, and specific, pre-configured testing cards or panels for current automated systems may not be commercially available. The following protocols are based on standard procedures for antimicrobial susceptibility testing and would require in-house validation and potentially the use of custom-prepared panels.[1]

Principle of Automated Susceptibility Testing

Automated systems for AST determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[3] These systems typically use panels containing microwells with serial dilutions of various antibiotics. A standardized inoculum of the test organism is introduced into the wells, and the panels are incubated. The instruments monitor bacterial growth kinetically or at a set endpoint by measuring turbidity or colorimetric changes.[4][5] An algorithm then calculates the MIC value, which is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6]

Mechanism of Action and Resistance

Cefpimizole, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7][8]

Bacterial resistance to cephalosporins like Cefpimizole can occur through several primary mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[9][10] This is a major resistance mechanism in Gram-negative bacteria.[10]

  • Target Site Modification: Alterations in the structure of PBPs reduce the binding affinity of the antibiotic, rendering it less effective.[7][11] This is a common resistance strategy in Gram-positive bacteria.[10]

  • Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of the antibiotic into the cell.[9][11]

  • Efflux Pumps: Bacteria may actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching its target PBP.[9][10]

Quantitative Data Presentation

Table 1: Example - Comparative MIC Distribution for E. coli (ATCC® 25922)

System/Method Cefpimizole MIC (µg/mL) Modal MIC Essential Agreement (%)
Reference BMD 0.5, 1, 1, 1, 2 1 100%
VITEK® 2 0.5, 1, 1, 2, 2 1 Calculate
MicroScan® 1, 1, 1, 2, 2 1 Calculate
Phoenix™ 0.5, 1, 1, 1, 2 1 Calculate

Essential Agreement (EA) is defined as the percentage of isolates for which the MIC from the automated system is within ±1 two-fold dilution of the reference method MIC.

Table 2: Example - Interpretive Category Agreement for Clinical Isolates

System Total Isolates % Categorical Agreement % Minor Errors % Major Errors % Very Major Errors
VITEK® 2 e.g., 100 Calculate Calculate Calculate Calculate
MicroScan® e.g., 100 Calculate Calculate Calculate Calculate
Phoenix™ e.g., 100 Calculate Calculate Calculate Calculate

Categorical Agreement (CA): Percentage of isolates with the same S-I-R interpretation. Minor Error: I vs. S/R. Major Error: False Resistance (S→R). Very Major Error: False Susceptibility (R→S).[2]

Protocols

General Protocol for Antimicrobial Susceptibility Testing in an Automated System

This protocol provides a generalized workflow. Users must consult the specific instrument's operator manual for detailed instructions.

1. Isolate Preparation:

  • Subculture the bacterial isolate onto a non-selective agar plate (e.g., Trypticase Soy Agar with 5% Sheep Blood) to obtain a pure culture.

  • Incubate for 18-24 hours at 35°C ± 2°C.

  • Visually inspect the plate for purity. Mixed cultures should be re-isolated.[6]

2. Inoculum Preparation:

  • Using a sterile loop or swab, select 4-5 well-isolated colonies of similar morphology.[6]

  • Emulsify the colonies in a tube of sterile saline or the specific broth provided by the manufacturer (e.g., 0.45% saline for VITEK® 2).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a densitometer (e.g., VITEK® 2 DensiCHEK™). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

3. Panel Inoculation and Incubation:

  • Place the standardized bacterial suspension and the AST test card/panel into the instrument's cassette or loading bay.

  • The automated system will handle the aspiration of the inoculum and the filling (or rehydration) of the microwells in the test panel.[1]

  • Once loaded, the instrument automatically transfers the panel to the incubator section. Incubation times vary by system and organism, typically ranging from 4.5 to 18 hours.[1][5]

4. Quality Control (QC):

  • QC must be performed regularly according to laboratory policy and manufacturer recommendations.[3]

  • Use ATCC® reference strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853).

  • The resulting MIC for the QC strain must fall within the acceptable range as defined by CLSI M100 documents.[3] If QC fails, patient results cannot be reported, and troubleshooting must be performed.

5. Results Interpretation:

  • The instrument automatically reads the panels and the system's software calculates the MIC values.

  • An expert system (e.g., VITEK® 2's AES) may be used to help interpret results and detect potential resistance mechanisms.[5][13]

  • Results are reported as MIC (µg/mL) and the corresponding categorical interpretation (S, I, R).

Visualizations

AST_Workflow cluster_prep Phase 1: Preparation cluster_auto Phase 2: Automated Processing cluster_analysis Phase 3: Analysis & Reporting Isolate Pure Bacterial Isolate (18-24h Culture) Inoculum Create Suspension in Saline Isolate->Inoculum Standardize Adjust to 0.5 McFarland Standard Inoculum->Standardize Load Load Suspension & AST Panel into Instrument Standardize->Load Auto_Inoc System Inoculates Panel Load->Auto_Inoc Incubate Automated Incubation & Kinetic Reading Auto_Inoc->Incubate Calc MIC Calculation Incubate->Calc Interpret Interpretation (S, I, R) via Breakpoints Calc->Interpret Report Final Report Generation Interpret->Report

Caption: Generalized workflow for automated antimicrobial susceptibility testing (AST).

Resistance_Mechanisms cluster_bacterium Bacterial Cell Cefpimizole Cefpimizole (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes R1 Enzymatic Degradation (β-Lactamases) R1->Cefpimizole Inactivates R2 Target Modification (Altered PBPs) R2->PBP Alters R3 Reduced Permeability (Porin Loss) R3->Cefpimizole Blocks Entry R4 Efflux Pumps R4->Cefpimizole Expels Drug

Caption: Cefpimizole mechanism of action and key bacterial resistance pathways.

References

Troubleshooting & Optimization

Navigating Cefpimizole Sodium Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals frequently encounter challenges with the solubility of active pharmaceutical ingredients in experimental buffers. This technical support center provides a comprehensive guide to overcoming solubility issues with Cefpimizole Sodium, a broad-spectrum cephalosporin antibiotic. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to equip scientists with the necessary tools to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. While specific quantitative data in common aqueous buffers is limited, data from structurally similar cephalosporins can provide valuable insights. For instance, Cefazolin sodium is freely soluble in water[2]. The solubility of cephalosporins is generally influenced by the pH of the medium[3][4].

Q2: I am observing precipitation when dissolving this compound in my experimental buffer. What could be the cause?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors, including:

  • pH of the buffer: Cephalosporins exhibit pH-dependent solubility. The isoelectric point of the molecule can lead to minimal solubility at a specific pH[4].

  • Buffer composition: Certain ions in the buffer might interact with this compound, leading to the formation of less soluble salts.

  • Concentration: The intended concentration of this compound may exceed its solubility limit in the chosen buffer.

  • Temperature: Solubility can be temperature-dependent, although for some cephalosporins, the effect of temperature is less significant than pH[4].

Q3: How does pH affect the stability and solubility of this compound?

A3: The stability of cephalosporins in aqueous solutions is highly dependent on pH. Generally, maximum stability for cephalosporins is observed in the pH range of 4.5 to 6.5[3]. At pH values outside of this range, degradation, primarily through hydrolysis of the β-lactam ring, can occur, which may also affect the solubility profile[3][5]. For some cephalosporins, solubility increases with pH[4].

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. Organic solvents like DMSO and ethanol are often used to prepare stock solutions at high concentrations, which can then be further diluted into aqueous buffers[6]. However, it is crucial to consider the potential impact of the co-solvent on the experimental system, as they can exhibit biological or chemical activity.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound does not dissolve completely in my aqueous buffer.

Table 1: Comparative Solubility of Cephalosporins

CompoundSolvent/BufferSolubility
This compound DMSOSoluble[1]
Cefazolin SodiumWaterFreely soluble[2]
Cefazolin SodiumPBS (pH 7.2)~10 mg/mL[6]
Ceftriaxone SodiumPBS (pH 7.2)~10 mg/mL[7]
Cefonicid SodiumWater≥44.5 mg/mL[8]
Cefonicid SodiumDMSO≥22.95 mg/mL[8]
Cefuroxime SodiumWater~200 mg/mL[2]
Ceftobiprole medocaril sodiumDMSO250 mg/mL (with sonication)[9]

Troubleshooting Workflow

G start Start: this compound Solubility Issue check_conc Is the concentration too high? start->check_conc check_ph Is the buffer pH optimal? (Recommended: 4.5-6.5 for stability) check_conc->check_ph No use_cosolvent Prepare a stock solution in DMSO check_conc->use_cosolvent Yes adjust_ph Adjust buffer pH and re-test solubility check_ph->adjust_ph No check_ph->use_cosolvent Yes adjust_ph->use_cosolvent success Success: this compound dissolved adjust_ph->success dilute Dilute stock solution into a vortexing aqueous buffer use_cosolvent->dilute sonicate Apply sonication to aid dissolution dilute->sonicate dilute->success warm Gently warm the solution (monitor for degradation) sonicate->warm sonicate->success warm->success fail Issue persists: Consider alternative solubilization techniques warm->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicate briefly.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Enhancing Solubility in Aqueous Buffers
  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Experimental aqueous buffer (e.g., PBS, Tris-HCl)

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to minimize its effects on the experiment.

    • Continue vortexing for an additional 1-2 minutes.

    • If precipitation occurs, place the tube in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution for clarity. If the solution is not clear, consider further optimization as outlined in the troubleshooting guide.

Understanding Degradation Pathways

The stability of this compound in solution is a critical factor for experimental success. Like other cephalosporins, it is susceptible to degradation, primarily through hydrolysis of the β-lactam ring, especially at non-optimal pH values.

G cluster_0 Degradation Pathways Cephalosporin Cephalosporin Inactive_Metabolite_1 β-lactam ring hydrolysis product Cephalosporin->Inactive_Metabolite_1  Hydrolysis (High or Low pH) Inactive_Metabolite_2 Side-chain cleavage product Cephalosporin->Inactive_Metabolite_2  Enzymatic or Chemical Cleavage

Caption: Potential degradation pathways for cephalosporins in aqueous solution.

By understanding the physicochemical properties of this compound and employing systematic troubleshooting, researchers can effectively overcome solubility challenges and ensure the integrity of their experimental results.

References

Technical Support Center: Optimizing Cefpimizole Sodium Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefpimizole Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a third-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This interference with the cross-linkage of peptidoglycan chains leads to a weakening of the bacterial cell wall, ultimately causing cell lysis and death.[1]

Q2: What is a typical starting concentration range for antimicrobial susceptibility testing (AST) with this compound?

A2: The optimal concentration for AST will vary depending on the bacterial species being tested. However, based on reported Minimum Inhibitory Concentration (MIC) values, a good starting range for broth microdilution or agar dilution assays would be from 0.06 µg/mL to 64 µg/mL. For some resistant strains, higher concentrations may be necessary. It is always recommended to perform a preliminary MIC determination to establish the effective range for your specific bacterial isolates.

Q3: Does this compound have any known effects on eukaryotic cells?

A3: Yes, beyond its antibacterial activity, this compound has been observed to have effects on eukaryotic cells, particularly immune cells. It has been shown to stimulate human neutrophils to generate superoxide in a dose-dependent manner. This effect is associated with the activation of Protein Kinase C (PKC).

Q4: How should I prepare a stock solution of this compound for in vitro use?

A4: this compound is typically soluble in water. To prepare a stock solution, dissolve the this compound powder in sterile, deionized water or phosphate-buffered saline (PBS) to a desired high concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved by gentle vortexing. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For immediate use in cell culture, the stock solution can be diluted to the final working concentration in the appropriate cell culture medium.

Q5: Is this compound stable in cell culture media?

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Notes
Haemophilus influenzae (β-lactamase negative)0.5-MIC50 was 8 times greater than that of moxalactam and cefotaxime (0.06 µg/mL)[2]
Citrobacter freundii16>32Data from a study comparing cefpimizole with other cephalosporins.
Enterobacter cloacae16>32Data from a study comparing cefpimizole with other cephalosporins.
Escherichia coli2.08.0Data from a study comparing cefpimizole with other cephalosporins.
Klebsiella pneumoniae2.08.0Data from a study comparing cefpimizole with other cephalosporins.
Proteus mirabilis1.04.0Data from a study comparing cefpimizole with other cephalosporins.
Pseudomonas aeruginosa16>32Data from a study comparing cefpimizole with other cephalosporins.
Staphylococcus spp.32>32Data from a study comparing cefpimizole with other cephalosporins.

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Recommended Concentration Ranges for Various In Vitro Assays
Assay TypeCell/Organism TypeRecommended Starting Concentration RangeNotes
Antimicrobial Susceptibility Testing (AST)Bacteria0.06 - 64 µg/mLThe optimal range is highly dependent on the bacterial species and resistance profile.
Cytotoxicity Assays (e.g., MTT, LDH)Eukaryotic cell lines10 - 500 µg/mLAs direct IC50 data is limited, a broad range should be tested initially to determine the cytotoxic potential for your specific cell line.
Neutrophil Activation AssaysPrimary Human Neutrophils1 - 100 µg/mLBased on studies showing dose-dependent superoxide generation.
Signaling Pathway AnalysisEukaryotic cell lines10 - 200 µg/mLConcentrations should be sub-toxic to ensure observed effects are not due to cell death.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile water or PBS for dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound at a concentration of 1 mg/mL in sterile water.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate bacterial growth medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a eukaryotic cell line.

Materials:

  • This compound

  • Eukaryotic cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in complete cell culture medium and replace the existing medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same solvent concentration used for the drug).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Troubleshooting Guides

Issue 1: Inconsistent MIC values in antimicrobial susceptibility testing.

Possible Cause Troubleshooting Step
Inoculum density is incorrect. Standardize your inoculum preparation to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Use a spectrophotometer for accuracy.
This compound degradation. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect incubation time or temperature. Ensure the incubation conditions are as per standard protocols (typically 37°C for 18-24 hours).
Contamination of the bacterial culture. Check the purity of your bacterial culture before starting the assay.

Issue 2: High background or low signal in MTT cytotoxicity assay.

Possible Cause Troubleshooting Step
Contamination of cell culture. Regularly check your cell cultures for any signs of contamination.
Incorrect cell seeding density. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
Incomplete solubilization of formazan crystals. Ensure the formazan crystals are completely dissolved by incubating with the solubilization solution for a sufficient time and mixing thoroughly.
Interference of this compound with the MTT assay. Run a control with this compound in cell-free medium to check for any direct reaction with MTT.

Issue 3: Poor solubility of this compound in the stock solution.

Possible Cause Troubleshooting Step
Incorrect solvent. This compound is generally soluble in water. If you encounter solubility issues, gentle warming or sonication may help. For cell-based assays, ensure the final solvent concentration is not toxic to the cells.
High concentration of the stock solution. Try preparing a slightly lower concentration of the stock solution.

Visualizations

Bacterial_Cell_Wall_Inhibition Mechanism of Action of this compound Cefpimizole This compound PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis

This compound's antibacterial mechanism.

Neutrophil_Activation_Workflow Experimental Workflow for Neutrophil Activation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils from whole blood Incubate Incubate Neutrophils with this compound Isolate_Neutrophils->Incubate Prepare_Cefpimizole Prepare this compound dilutions Prepare_Cefpimizole->Incubate Add_Stimulant Add Stimulant (e.g., PMA) Incubate->Add_Stimulant Measure_Superoxide Measure Superoxide (e.g., using Cytochrome c reduction) Add_Stimulant->Measure_Superoxide Analyze_Data Analyze dose-response relationship Measure_Superoxide->Analyze_Data

Workflow for neutrophil activation assay.

Cefpimizole_PKC_Signaling Proposed Signaling Pathway of this compound in Neutrophils Cefpimizole This compound Plasma_Membrane Plasma Membrane Cefpimizole->Plasma_Membrane Interacts with PKC_active Active Protein Kinase C (PKC) (Membrane) Plasma_Membrane->PKC_active Promotes translocation and activation PKC_inactive Inactive Protein Kinase C (PKC) (Cytosol) PKC_inactive->PKC_active Superoxide Superoxide (O2-) Generation PKC_active->Superoxide Stimulates

Cefpimizole's proposed effect on PKC signaling.

References

Impact of pH on Cefpimizole Sodium activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefpimizole Sodium

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and antimicrobial activity of this third-generation cephalosporin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Disclaimer: Specific quantitative stability data for this compound is not widely available in public literature. The information provided is based on established principles for cephalosporins and data from related compounds like Cefepime, Cefazolin, and Cefotaxime. This guidance should be supplemented with experiment-specific validation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

While specific data for this compound is limited, most cephalosporins exhibit maximum stability in a weakly acidic environment. For related compounds, the optimal pH range is typically between 4 and 6.5.[1][2] For example, Cefepime finds its greatest stability between pH 4 and 6, while Cefotaxime is most stable in the pH 4.5-6.5 range.[1][2] Storing this compound solutions outside of this estimated range, especially in alkaline conditions (pH > 8), can lead to rapid degradation.[3]

Q2: How does pH affect the chemical stability and degradation of this compound?

Like all β-lactam antibiotics, this compound's stability is highly dependent on pH. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which renders the antibiotic inactive. This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (alkaline conditions) ions.[2]

  • Acidic pH (< 4.0): Acid-catalyzed hydrolysis of the β-lactam ring can occur. Furthermore, at very low pH values (e.g., below pH 4.5 for Cefazolin), the free acid form of the cephalosporin may precipitate out of solution.[3]

  • Neutral to Alkaline pH (> 7.0): Base-catalyzed hydrolysis is typically the dominant and much faster degradation pathway for cephalosporins.[3] This leads to a significant and rapid loss of potency.

Q3: My this compound solution has turned yellow. Does this indicate degradation?

A slight yellow color is often normal for reconstituted cephalosporin solutions; however, a darkening of the color over time typically indicates chemical degradation.[4][5] This color change is often accompanied by a shift in pH and a loss of potency.[4] It is crucial to monitor solutions for changes in appearance and to use a stability-indicating assay (see Protocol 1) to confirm the concentration of the active compound.

Q4: How does the pH of culture media affect the in vitro antimicrobial activity of this compound?

The pH of the experimental medium can significantly influence the apparent activity of an antibiotic. For some cephalosporins, acidic conditions can negatively impact their efficacy. For instance, the activity of the novel cephalosporin Cefiderocol was significantly reduced at pH 5 compared to pH 7, with Minimum Inhibitory Concentration (MIC) values increasing by up to 50-fold for certain bacteria.[6][7] While the activity of some other β-lactams can be increased in acidic conditions, it is critical to control and report the pH of the medium in any antimicrobial susceptibility testing to ensure reproducible and accurate results.[8]

Troubleshooting Guide

Issue: Unexpectedly low or variable antimicrobial activity in assays.
  • Check the pH of your medium: Ensure the pH of your bacterial culture medium (e.g., Mueller-Hinton Broth) is standardized, typically around 7.2-7.4, unless your experiment specifically aims to investigate the effects of pH.

  • Verify solution preparation: Confirm that the this compound stock solution was prepared in a buffer within its stable pH range (estimated pH 4-6.5) and stored correctly.

  • Assess solution age and storage: Do not use stock solutions that have been stored beyond their recommended stability period or have shown signs of degradation like significant color change.

Issue: Precipitation or cloudiness observed in the this compound solution.
  • Measure the pH: If the solution's pH has dropped below approximately 4.5, you may be observing the precipitation of the insoluble free acid form of Cefpimizole.[3]

  • Check for incompatibility: If this compound was mixed with other drugs or in complex diluents, precipitation could indicate a chemical incompatibility. For example, some cephalosporins are incompatible with certain drugs, leading to precipitate formation.[9]

Data Presentation: pH Stability of Various Cephalosporins

The following table summarizes stability data for several related cephalosporins to provide context for experimental design with this compound.

CephalosporinOptimal pH Range for StabilityObservations Outside Optimal RangeReference
Cefepime 4.0 - 6.0pH-independent degradation in the optimal range; catalyzed degradation outside this range.[1]
Cefotaxime 4.5 - 6.5Significant influence from solvolytic, hydrogen ion, and hydroxide ion catalysis.[2]
Cefazolin 4.5 - 8.5Rapid hydrolysis occurs above pH 8.5; precipitation of free acid may occur below pH 4.5.[3]

Visualizations

Degradation Pathway & Experimental Workflow

The following diagrams illustrate the general degradation mechanism for cephalosporins and a typical workflow for conducting a pH stability study.

cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 7) cluster_stable Region of Maximum Stability A_Cef Cefpimizole (Active β-Lactam Ring) A_Prod Inactive Product (Opened Ring) A_Cef->A_Prod H_ion H+ H_ion->A_Cef Attacks β-Lactam B_Cef Cefpimizole (Active β-Lactam Ring) B_Prod Inactive Product (Opened Ring) B_Cef->B_Prod OH_ion OH- OH_ion->B_Cef Attacks β-Lactam (More Rapid) S_Cef Cefpimizole (pH 4.0 - 6.5)

Caption: General mechanism of Cefpimizole degradation via hydrolysis of the β-lactam ring.

prep 1. Prepare Buffers (Range of pH values, e.g., 3-9) dissolve 2. Dissolve this compound in each buffer to a known concentration prep->dissolve incubate 3. Incubate Solutions at a constant temperature (e.g., 25°C) dissolve->incubate sample 4. Sample at Time Points (t=0, 2, 4, 8, 24 hrs) incubate->sample analyze 5. Analyze Samples via Stability-Indicating HPLC sample->analyze calculate 6. Calculate Degradation Rate (Plot ln[C] vs. time) analyze->calculate profile 7. Construct pH-Rate Profile (Plot log(k) vs. pH) calculate->profile

Caption: Experimental workflow for a this compound pH-stability study.

Troubleshooting Logic

This decision tree helps diagnose common issues encountered during experimentation.

start Unexpected Result (e.g., Low Activity, Degradation) check_ph Check pH of stock solution and experimental medium start->check_ph ph_ok pH within expected range? check_ph->ph_ok adjust_ph Action: Adjust pH using appropriate buffers. Re-prepare solution. ph_ok->adjust_ph No check_storage Check solution age and storage conditions (Temp, Light) ph_ok->check_storage Yes storage_ok Stored correctly? check_storage->storage_ok discard Action: Discard old solution. Prepare fresh stock. storage_ok->discard No check_compat Review for potential chemical incompatibilities with media/other drugs. storage_ok->check_compat Yes

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: HPLC Method for pH Stability Testing

This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the degradation kinetics of this compound at various pH levels.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, acetate, borate) to prepare buffers from pH 3 to 9

  • Acids and bases (e.g., phosphoric acid, sodium hydroxide) for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Calibrated pH meter

3. Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 7.4, 8, 9) with a constant ionic strength.[2]

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to create solutions of a known concentration (e.g., 100 µg/mL).

  • Stability Study:

    • Place vials containing the solutions in a temperature-controlled chamber (e.g., 25°C).

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Mobile Phase: A suitable gradient or isocratic mixture of buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the λmax of this compound.

    • Injection Volume: 10-20 µL.

    • Run a forced degradation study (acid, base, oxidative) to ensure the method is stability-indicating and separates degradants from the parent peak.[4]

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point using a calibration curve.

    • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.[1]

Protocol 2: Broth Microdilution for Antimicrobial Activity Testing

This protocol describes how to assess the antimicrobial activity (MIC) of this compound at different pH values, following general EUCAST/CLSI guidelines.

1. Materials and Reagents:

  • This compound

  • Sterile, pH-adjusted Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare batches of CAMHB and adjust to the desired pH values (e.g., 5.5, 7.2, 8.0) using sterile HCl or NaOH.

  • Bacterial isolates (quality control strains and clinical isolates).

  • Sterile 96-well microtiter plates.

2. Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of this compound in a suitable sterile solvent.

    • Perform a two-fold serial dilution of the antibiotic in each of the pH-adjusted CAMHB variants directly in the 96-well plates.

  • Inoculation: Inoculate each well (containing 50 µL of antibiotic dilution) with 50 µL of the standardized bacterial inoculum. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7] Compare the MIC values obtained at the different pH levels to determine the impact of pH on the drug's antimicrobial activity.

References

Strategies to minimize Cefpimizole Sodium degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefpimizole Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a third-generation cephalosporin, is susceptible to degradation through several mechanisms. The primary factors influencing its stability are:

  • pH: this compound exhibits maximum stability in a pH range of 4.5 to 6.5.[1] It is prone to both acid and base-catalyzed hydrolysis outside this range. Alkaline conditions, in particular, can lead to rapid degradation.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3][4] For optimal stability, storage at recommended refrigerated temperatures is crucial.

  • Light: Exposure to light, especially UV light, can induce photodegradation, often leading to discoloration and loss of potency.[5][6]

  • Humidity: In the solid state, high relative humidity can facilitate hydrolysis and other degradation pathways.[7]

  • Oxidizing Agents: this compound is susceptible to oxidation, which can compromise its structural integrity and therapeutic efficacy.[2][8]

  • Incompatible Materials: Contact with strong acids, bases, and oxidizing agents should be avoided.[9]

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term stability of this compound in its solid (powder) form, the following conditions are recommended:

  • Temperature: Store in a well-ventilated place, typically at controlled room temperature between 15-30°C (59-86°F) for short-term storage, or refrigerated at 2-8°C for long-term stability.[5][9] Always refer to the manufacturer's specific guidelines.

  • Light: Protect from sunlight and strong UV light sources.[5][9] Store in opaque or amber containers.

  • Humidity: Keep the container tightly closed to protect from moisture.[5][8] Storage in a desiccated environment is ideal.

  • Atmosphere: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Q3: How long is this compound stable after reconstitution in a solution?

A3: The stability of reconstituted this compound is highly dependent on the diluent, concentration, and storage temperature. Generally, stability decreases significantly in solution compared to the solid state. For instance, similar cephalosporins like cefazolin sodium have shown stability for up to 30 days in specific diluents when refrigerated at 5°C and protected from light.[10] However, at room temperature, stability is often limited to 24-72 hours.[4][10] It is critical to consult the specific product's literature or conduct a stability study for your particular experimental conditions.

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection can often provide the first clues of degradation. Key indicators include:

  • Color Change: A deepening of the yellow color of the solution is a common sign of degradation.[10]

  • Particulate Formation: The appearance of solid particles or turbidity in a solution indicates potential precipitation of degradation products or the parent compound.[3]

  • Odor: Any change in the characteristic odor of the substance could suggest chemical transformation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of potency in solution Improper pH of the solvent/buffer.Measure and adjust the pH of your solution to be within the optimal range of 4.5-6.5.[1]
High storage temperature.Store reconstituted solutions at refrigerated temperatures (2-8°C) and minimize time at room temperature.[3][4]
Use of an incompatible co-solvent or excipient.Review all components in your formulation for known incompatibilities with cephalosporins.
Discoloration of powder or solution Exposure to light.Store both solid and liquid forms in light-protecting (amber) containers.[5]
Oxidative degradation.Consider preparing solutions in deoxygenated solvents or under an inert atmosphere (e.g., nitrogen). Avoid contact with oxidizing agents.[8]
Precipitate formation in solution pH is outside the optimal stability range.Confirm the pH of the solution. Degradation products may be less soluble.
Incompatibility with the diluent or another drug.Verify the compatibility of this compound with all components of the solution. For example, some cephalosporins show incompatibility with certain drugs like amphotericin B.[11]

Quantitative Data on Stability

The stability of cephalosporins is highly dependent on the specific compound and conditions. The following tables provide representative data based on studies of similar cephalosporins to illustrate the impact of storage conditions.

Table 1: Effect of Temperature on the Stability of a Reconstituted Cephalosporin Solution (pH 6.0)

Storage Temperature (°C)Time (hours)Remaining Potency (%)
424>98%
448>95%
2524~92%
2548~85%
4024<80%

Table 2: Influence of pH on the Stability of a Reconstituted Cephalosporin Solution at 25°C

pHTime (hours)Remaining Potency (%)
3.524~90%
5.524>95%
7.524~88%
9.024<75%

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of this compound by separating the parent drug from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the appropriate solvent (e.g., water for injection, buffer) to a known concentration.

    • For stability samples, store the solution under the desired stress conditions (e.g., elevated temperature, different pH, light exposure).

    • At specified time points, withdraw an aliquot, dilute to a suitable concentration with the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time.

    • The appearance of new peaks indicates the formation of degradation products.

    • Calculate the percentage of remaining this compound relative to the initial time point.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation cluster_1 Investigation cluster_2 Mitigation Strategies start Observation of Degradation (e.g., Color Change, Potency Loss) check_temp Review Storage Temperature start->check_temp check_ph Verify Solution pH start->check_ph check_light Assess Light Exposure start->check_light check_compat Check for Incompatibilities start->check_compat sol_temp Store at Recommended Temperature (e.g., 2-8°C) check_temp->sol_temp sol_ph Adjust pH to Optimal Range (4.5-6.5) check_ph->sol_ph sol_light Use Light-Protective Containers check_light->sol_light sol_compat Reformulate with Compatible Excipients check_compat->sol_compat end_node Stable this compound sol_temp->end_node sol_ph->end_node sol_light->end_node sol_compat->end_node

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

G cluster_factors Degradation Factors temp High Temperature cefpimizole This compound (Stable) temp->cefpimizole degradation Degradation Products (Loss of Potency) temp->degradation Hydrolysis, Thermolysis ph Non-optimal pH (<4.5 or >6.5) ph->cefpimizole ph->degradation Hydrolysis light UV/Light Exposure light->cefpimizole light->degradation Photolysis humidity High Humidity (Solid State) humidity->cefpimizole humidity->degradation Hydrolysis oxidants Oxidizing Agents oxidants->cefpimizole oxidants->degradation Oxidation

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

Cefpimizole Sodium: A Comparative Efficacy Analysis Against Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cefpimizole Sodium, a third-generation cephalosporin, with other widely used third-generation cephalosporins. The analysis is supported by a review of available in vitro and in vivo experimental data, alongside an overview of relevant clinical findings and experimental methodologies.

Executive Summary

Cefpimizole is a third-generation cephalosporin with a broad spectrum of antibacterial activity. This guide delves into its performance relative to other prominent third-generation cephalosporins such as cefoperazone, cefotaxime, ceftazidime, and ceftriaxone. The comparative data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound in various therapeutic contexts.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these PBPs, Cefpimizole disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell Cefpimizole This compound PBP Penicillin-Binding Proteins (PBPs) Cefpimizole->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Peptidoglycan->CellWall Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of action of this compound.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of an antibiotic is a critical indicator of its potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available comparative MIC data for this compound against other third-generation cephalosporins.

Table 1: Comparative In Vitro Activity (MIC50 in µg/mL) of Cefpimizole, Cefoperazone, and Cefotaxime [1][2]

Bacterial SpeciesCefpimizoleCefoperazoneCefotaxime
Citrobacter freundii16--
Enterobacter cloacae16--
Escherichia coli2.0--
Klebsiella pneumoniae2.0--
Proteus mirabilis1.0--
Pseudomonas aeruginosa16--
Staphylococcus spp.32--
Enterococci>32--
Data derived from a study comparing Cefpimizole against 6,599 clinical bacterial isolates.[1][2] Cefoperazone and cefotaxime were reported to be more active and provide a greater spectrum of antimicrobial coverage than cefpimizole in this study.

Table 2: Comparative In Vitro Activity (MIC50 in µg/mL) of Cefpimizole and other Cephalosporins against Haemophilus isolates from Pediatric Patients [3]

Antibioticβ-lactamase-negative isolates (MIC50)
Cefpimizole0.5
Cefoperazone0.25
Cefamandole1.0
Cefotaxime0.06
Moxalactam0.06
For 156 β-lactamase-negative isolates, the MIC50 values of cefoperazone, cefpimizole, and cefamandole were 4, 8, and 16 times greater than those of moxalactam and cefotaxime, respectively.[3]

In Vivo Efficacy: Insights from Animal Models

Animal models of infection are indispensable for evaluating the efficacy of new antimicrobial agents in a living system. The murine thigh infection model is a well-established model for assessing the in vivo activity of antibiotics. While direct comparative in vivo studies for this compound are limited in the available literature, the following section outlines the typical experimental protocol for such studies.

Experimental Protocol: Murine Thigh Infection Model

This model is designed to evaluate the bactericidal, bacteriostatic, or bactericidal activity of an antibiotic in the thigh muscle of mice, which can be rendered neutropenic to mimic an immunocompromised state.

cluster_workflow Murine Thigh Infection Model Workflow start Start neutropenia Induce Neutropenia (e.g., with cyclophosphamide) start->neutropenia infection Intramuscular Inoculation of Bacteria into Thigh neutropenia->infection treatment Administer Antibiotic (e.g., this compound) infection->treatment sampling Collect Thigh Tissue at Timed Intervals treatment->sampling homogenization Homogenize Tissue sampling->homogenization plating Plate Serial Dilutions on Agar homogenization->plating incubation Incubate Plates plating->incubation cfu Count Colony-Forming Units (CFU) incubation->cfu analysis Analyze Data and Determine Efficacy cfu->analysis end End analysis->end

Workflow of the murine thigh infection model.

Key Experimental Methodologies

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by broth microdilution or agar dilution methods. In the broth microdilution method, serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded as the MIC.

cluster_mic MIC Determination Workflow (Broth Microdilution) start Start dilution Prepare Serial Dilutions of Antibiotic start->dilution inoculation Inoculate with Standardized Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation reading Visually Inspect for Bacterial Growth incubation->reading mic Determine Lowest Concentration with No Visible Growth (MIC) reading->mic end End mic->end

Workflow for MIC determination.
Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity. In this assay, a standardized inoculum of bacteria is added to a broth medium containing the antibiotic at various concentrations (e.g., 1x, 4x, and 8x the MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Clinical Efficacy

Direct comparative clinical trials evaluating the efficacy of this compound against other third-generation cephalosporins are not extensively available in the public domain. However, third-generation cephalosporins as a class are widely used for the treatment of various serious infections, including respiratory tract infections and urinary tract infections. Clinical trials for other third-generation cephalosporins have demonstrated their efficacy in these indications. For instance, studies on cefprozil and cefpodoxime have shown good clinical success rates in treating respiratory tract infections.[4][5]

Conclusion

Based on the available in vitro data, this compound demonstrates a broad spectrum of activity against a range of clinically relevant pathogens. However, comparative studies suggest that other third-generation cephalosporins, such as cefoperazone and cefotaxime, may exhibit greater potency and a broader spectrum of coverage.[1][2] Further in vivo and well-controlled, comparative clinical trials are necessary to fully elucidate the therapeutic potential of this compound relative to other third-generation cephalosporins. The experimental protocols and data presented in this guide provide a framework for such future investigations.

References

Cefpimizole Sodium: A Comparative Analysis of its Antibacterial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Cefpimizole Sodium against a range of clinical isolates, juxtaposed with other cephalosporins. The data presented is based on in-vitro studies, offering valuable insights into its spectrum of activity. This document is intended to serve as a resource for research and development purposes.

Executive Summary

Cefpimizole is a third-generation cephalosporin antibiotic.[1] This guide summarizes its in-vitro activity against various Gram-positive and Gram-negative clinical isolates and provides comparative data against other cephalosporins such as cefoperazone and cefotaxime. The primary mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis.[2][3][][5][6]

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and comparator agents is summarized below. The data is primarily derived from a large-scale study conducted in 1985, which evaluated the susceptibility of 6,599 clinical bacterial isolates.[1][7]

Table 1: In-Vitro Activity of this compound and Comparator Cephalosporins Against Clinical Isolates (MIC50 in µg/mL)
Bacterial SpeciesThis compoundCefoperazoneCefotaxime
Citrobacter freundii16--
Enterobacter cloacae16--
Escherichia coli2.0--
Klebsiella pneumoniae2.0--
Proteus mirabilis1.0--
Pseudomonas aeruginosa16--
Staphylococcus spp.32--
Enterococci>32--

Data sourced from a 1985 study by Jones et al.[1][7] A dash (-) indicates that specific comparative data was not provided in the primary source.

Table 2: In-Vitro Activity of this compound Against Haemophilus Isolates from Pediatric Patients (MIC50 in µg/mL)
Organism TypeThis compoundCefoperazoneCefotaximeMoxalactamCefamandole
Beta-lactamase-negative isolates (n=156)8x > Moxalactam/Cefotaxime4x > Moxalactam/Cefotaxime0.060.0616x > Moxalactam/Cefotaxime

Data from a 1986 study by Kumar and Kim.[8] The study notes that the MIC50 values of cefoperazone, cefpimizole, and cefamandole were 4, 8, and 16 times greater than those of moxalactam and cefotaxime (0.06 µg/mL) for beta-lactamase-negative isolates.[8]

Table 3: In-Vitro Activity of this compound Against Pseudomonas aeruginosa (MIC90 in µg/mL)
Bacterial SpeciesThis compoundCefoperazoneMezlocillinCeftazidime
Pseudomonas aeruginosa3232328

Data from a 1984 comparative evaluation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the antibacterial effect of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

  • Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial isolates are cultured on agar plates, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. The plates are incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of this compound are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefpimizole, as a cephalosporin, belongs to the beta-lactam class of antibiotics. Its primary mechanism of action is the disruption of bacterial cell wall synthesis.[2][3][][5][6]

Beta-lactam antibiotics target and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11][12][13][14] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Cefpimizole prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[2][5][10]

G cluster_bacterium Bacterial Cell cluster_drug_action Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis and Death CellWall->Lysis Weakened cell wall leads to Cefpimizole Cefpimizole Sodium Cefpimizole->Inhibition Inhibition->PBP Inhibits

Caption: Mechanism of this compound action.

Experimental Workflow and Logic

The validation of an antibacterial agent like this compound follows a structured workflow to determine its efficacy and spectrum of activity.

G start Start: Isolate clinical bacterial strains culture Culture and Prepare Standardized Inoculum (0.5 McFarland) start->culture mic_test Broth Microdilution (MIC Determination) culture->mic_test disk_test Disk Diffusion (Susceptibility Testing) culture->disk_test incubate_mic Incubate (16-20 hours) mic_test->incubate_mic incubate_disk Incubate (16-24 hours) disk_test->incubate_disk read_mic Read MIC Values (Lowest concentration with no growth) incubate_mic->read_mic read_disk Measure Zone of Inhibition (mm) incubate_disk->read_disk compare Compare MICs with Other Antibiotics read_mic->compare interpret_disk Interpret Results (Susceptible, Intermediate, Resistant) read_disk->interpret_disk interpret_disk->compare end End: Determine Antibacterial Efficacy and Spectrum compare->end

Caption: Experimental workflow for antibacterial validation.

References

Comparative Analysis of Cefpimizole Sodium: A Guide to Cross-reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cefpimizole Sodium's cross-reactivity and specificity with other β-lactam antibiotics. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Cefpimizole is a third-generation cephalosporin antibiotic.[1] This guide delves into its performance characteristics, focusing on its in vitro activity against key bacterial pathogens, its susceptibility to bacterial resistance mechanisms, and its potential for allergic cross-reactivity. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be a valuable resource for the scientific community.

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating greater potency.

Comparative MIC50 Data

The following table summarizes the MIC50 values (the minimum concentration of the drug that inhibits the growth of 50% of bacterial isolates) of this compound in comparison to other cephalosporins against a range of clinical isolates.

Bacterial SpeciesCefpimizole (µg/mL)Cefoperazone (µg/mL)Cefotaxime (µg/mL)
Citrobacter freundii16--
Enterobacter cloacae16--
Escherichia coli2.0--
Klebsiella pneumoniae2.0--
Proteus mirabilis1.0--
Pseudomonas aeruginosa16--
Staphylococcus spp.32--
Enterococci>32--
Data sourced from a comparative study against 6,599 clinical bacterial isolates.[2]

Overall, studies have shown that cefoperazone and cefotaxime have broader activity and greater spectrum of antimicrobial coverage than cefpimizole.[2] Against Pseudomonas aeruginosa, the activity of cefpimizole is comparable to that of cefoperazone.[1]

Specificity and Resistance

The specificity of a β-lactam antibiotic is heavily influenced by its interaction with two key bacterial components: Penicillin-Binding Proteins (PBPs) and β-lactamases.

Penicillin-Binding Proteins (PBPs)

β-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[3][4] The affinity of a cephalosporin for different PBPs determines its antibacterial spectrum and efficacy.

Stability against β-Lactamases

The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. The stability of a cephalosporin in the presence of various classes of β-lactamases is a critical factor in its effectiveness against resistant strains.

Different classes of β-lactamases (A, B, C, and D) exhibit varying substrate specificities.[5] While specific data on the hydrolysis of Cefpimizole by a comprehensive panel of β-lactamases is limited in the available literature, third-generation cephalosporins are generally designed to have greater stability against common plasmid-mediated β-lactamases compared to their predecessors.[6] However, the emergence of extended-spectrum β-lactamases (ESBLs) and other novel enzymes can compromise the efficacy of many third-generation cephalosporins.[7]

Beta_Lactamase_Interaction cluster_resistance Bacterial Resistance BetaLactamase β-Lactamase Enzyme Cefpimizole_Inactive Inactive Cefpimizole BetaLactamase->Cefpimizole_Inactive Results in Cefpimizole This compound Cefpimizole->BetaLactamase Hydrolysis of β-lactam ring

Cross-Reactivity

Allergic reactions are a significant concern with β-lactam antibiotics. Cross-reactivity, where a patient allergic to one β-lactam experiences a reaction to another, is primarily determined by the structural similarity of the R1 and R2 side chains of the antibiotic molecules.[8][9][10][11]

Chemical Structure of this compound

To understand the potential for allergic cross-reactivity, it is essential to examine the chemical structure of Cefpimizole and compare its side chains with those of other cephalosporins.

R1 Side Chain: 2-( (5-carboxy-1H-imidazole-4-carbonyl)amino)-2-phenylacetyl

R2 Side Chain: 4-(2-sulfoethyl)pyridinium-1-ylmethyl

A detailed comparison of these side chains with those of other commonly used cephalosporins is necessary to predict the likelihood of allergic cross-reactivity. Patients with a known allergy to a cephalosporin possessing a similar R1 side chain to Cefpimizole may be at an increased risk of an allergic reaction.

Core [label=<

Core Cephalosporin Structure R1 Side Chainβ-Lactam Ring & Dihydrothiazine RingR2 Side Chain

];

R1_label [label="Determines Antibacterial\nSpectrum & Allergic\nCross-Reactivity"]; R2_label [label="Influences Pharmacokinetics\n& Allergic Cross-Reactivity"];

Core:r1 -> R1_label; Core:r2 -> R2_label; } caption: "General Structure of Cephalosporins."

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide were determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to yield a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

Assessing the stability of an antibiotic against β-lactamases is crucial for understanding its efficacy against resistant bacteria.

Protocol:

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is diluted to a standardized concentration. The antibiotic to be tested (the substrate) is prepared in a suitable buffer.

  • Reaction Initiation: The hydrolysis reaction is initiated by adding the β-lactamase to the antibiotic solution.

  • Monitoring Hydrolysis: The rate of hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a wavelength specific to the intact β-lactam ring of the antibiotic.

  • Data Analysis: The rate of hydrolysis is calculated and compared to that of control antibiotics with known stability profiles.

Conclusion

This compound is a third-generation cephalosporin with a defined spectrum of in vitro activity. Its effectiveness, like all β-lactams, is contingent on its interaction with bacterial PBPs and its stability in the face of β-lactamase-mediated resistance. The potential for allergic cross-reactivity is a key consideration in its clinical application and is primarily dictated by the structure of its R1 and R2 side chains. This guide provides a foundational understanding of these critical parameters to aid in further research and development.

References

A Head-to-Head Comparison of Cefpimizole Sodium and Cefoperazone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of third-generation cephalosporins, Cefpimizole Sodium and Cefoperazone have emerged as significant agents in the management of bacterial infections. This guide provides a detailed, data-driven comparison of these two antibiotics, tailored for researchers, scientists, and drug development professionals. We will delve into their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and protocols.

Mechanism of Action: Shared Pathways in Bacterial Cell Wall Inhibition

Both this compound and Cefoperazone are bactericidal β-lactam antibiotics that exert their effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[1][2] By binding to and inactivating penicillin-binding proteins (PBPs), they disrupt the integrity of the cell wall, leading to cell lysis and death.[1][2]

cluster_bacterium Bacterial Cell Drug Cefpimizole / Cefoperazone Porin Porin Channel (Gram-negative) Drug->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding CellWall Peptidoglycan Cross-linking PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Leads to cluster_workflow MIC Determination Workflow Start Prepare Serial Dilutions of Antibiotic Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe Determine Determine MIC: Lowest concentration with no visible growth Observe->Determine End Report MIC Value Determine->End cluster_resistance Resistance Mechanisms Drug Cephalosporin Target Penicillin-Binding Proteins (PBPs) Drug->Target Normal Action: Inhibition BetaLactamase β-Lactamase Production BetaLactamase->Drug Inactivation AlteredPBP Altered PBP (Reduced Affinity) AlteredPBP->Drug Prevents Binding PorinMutation Porin Channel Mutation/Loss PorinMutation->Drug Reduces Entry

References

In Vitro Synergy of Cefpimizole Sodium and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefpimizole Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. In clinical practice, combination therapy is often employed to enhance efficacy, broaden the spectrum of coverage, and reduce the emergence of resistance. This guide provides an objective comparison of the in vitro synergistic potential of this compound with other classes of antibiotics. Due to the limited availability of published in vitro synergy data specifically for this compound, this document presents illustrative data from studies on other third-generation cephalosporins, such as ceftazidime and cefoperazone, in combination with aminoglycosides and fluoroquinolones. These examples serve to demonstrate the principles and potential outcomes of synergy testing.

The primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis. The checkerboard method determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics. Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Interpreting Synergy: The Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the antibiotics used alone and in combination. The interaction is categorized as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

FIC_Interpretation FIC Fractional Inhibitory Concentration (FIC) Index Synergy Synergy (FIC ≤ 0.5) FIC->Synergy Additive Additive/Indifference (0.5 < FIC ≤ 4) FIC->Additive Antagonism Antagonism (FIC > 4) FIC->Antagonism

Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Illustrative Synergy Data for Third-Generation Cephalosporins

The following tables summarize in vitro synergy data for combinations of third-generation cephalosporins with aminoglycosides and fluoroquinolones against various bacterial isolates. This data is presented to exemplify the expected outcomes of such studies.

Table 1: Synergy of Third-Generation Cephalosporins with Aminoglycosides
Third-Generation CephalosporinAminoglycosideBacterial SpeciesSynergy Rate (%)Reference
CeftazidimeAmikacinPseudomonas aeruginosa50-80%[1]
CefoperazoneAmikacinPseudomonas aeruginosaNot specified[2]
CeftriaxoneAmikacinPseudomonas aeruginosaNot specified[3]
CeftazidimeTobramycinPseudomonas aeruginosaNot specified[2]
CefotaximeGentamicinEnterobacteriaceae30-40%[4]
Table 2: Synergy of Third-Generation Cephalosporins with Fluoroquinolones
Third-Generation CephalosporinFluoroquinoloneBacterial SpeciesSynergy Rate (%)Reference
CeftazidimeCiprofloxacinPseudomonas aeruginosa41.7%[5]
CefepimeCiprofloxacinPseudomonas aeruginosaNot specified[6]
CeftazidimeLevofloxacinEscherichia coliNot specified[7]
Imipenem (Carbapenem)CiprofloxacinPseudomonas aeruginosa20-50%[8]

Note: The specific synergistic outcomes can be highly dependent on the bacterial strain and the methodology used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro synergy studies.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess antibiotic synergy.[9][10][11] It involves a two-dimensional dilution of two antibiotics in a microtiter plate.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is set up with increasing concentrations of antibiotic A along the x-axis and increasing concentrations of antibiotic B along the y-axis. This creates a checkerboard of various concentration combinations.

  • Inoculum Preparation: The bacterial isolate to be tested is cultured to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FIC index is reported.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Antibiotic A Dilutions D1 Dispense Antibiotic Combinations into 96-well Plate A1->D1 B1 Prepare Antibiotic B Dilutions B1->D1 C1 Prepare Bacterial Inoculum E1 Inoculate Plate with Bacteria C1->E1 D1->E1 F1 Incubate at 35-37°C for 16-20h E1->F1 G1 Determine MIC of Combinations F1->G1 H1 Calculate FIC Index G1->H1 I1 Interpret Synergy, Additivity, or Antagonism H1->I1

Experimental workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

Time-kill assays provide information on the rate of bacterial killing by antibiotic combinations.[12][13][14]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.

  • Antibiotic Addition: The antibiotics are added to the broth cultures at specific concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated with shaking at 35-37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Conclusion

While direct in vitro synergy data for this compound is not extensively available in the public domain, the illustrative data from other third-generation cephalosporins suggest that combinations with aminoglycosides and fluoroquinolones can result in synergistic activity against a range of bacterial pathogens. The checkerboard and time-kill assays are the standard methods for quantifying these interactions. For researchers and drug development professionals, conducting specific in vitro synergy studies with this compound against relevant clinical isolates is essential to determine its optimal combination partners and to guide potential therapeutic applications. The provided protocols and interpretive criteria serve as a foundation for designing and evaluating such studies.

References

A Comparative Analysis of Cefpimizole Sodium's In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation of Cefpimizole Sodium's efficacy data through an objective comparison with other cephalosporin alternatives. The following sections present quantitative in vitro data, detailed experimental protocols for key assays, and visualizations of the underlying mechanism of action and experimental workflows.

Quantitative Efficacy Data Summary

The in vitro activity of this compound and selected comparator cephalosporins is summarized below. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater efficacy. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Table 1: In Vitro Activity against Enterobacteriaceae
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 1.0 - 16.0>32
Cefepime≤0.06≤0.12
Ceftazidime0.06 - 4.04.0 - 8.0
Ceftaroline≤0.5≤0.5
Ceftobiprole0.25 - 1.01.0
Cefiderocol0.060.5

Note: Data for this compound is derived from historical studies. Data for comparator agents reflects more recent findings.

Table 2: In Vitro Activity against Pseudomonas aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 16.032.0
Cefepime0.5 - 16.08.0 - 64.0
Ceftazidime1.0 - 4.04.0 - 8.0
Ceftobiprole2.016.0
Cefiderocol0.120.5

Note: Data for this compound is derived from historical studies. Data for comparator agents reflects more recent findings.

Table 3: In Vitro Activity against Staphylococcus aureus (Methicillin-Susceptible - MSSA)
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 32.0>32
Cefepime0.5 - 16.0-
Ceftaroline0.250.25
Ceftobiprole0.251.0

Note: Data for this compound is derived from historical studies. Data for comparator agents reflects more recent findings. Cefpimizole exhibited limited activity against Gram-positive cocci.[1]

Experimental Protocols

The data presented in this guide is predominantly based on standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using internationally recognized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Broth Microdilution Method (CLSI/EUCAST)

  • Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Inoculum Preparation: A standardized inoculum is prepared from 3-5 morphologically similar colonies grown on non-selective agar. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Procedure:

    • A series of twofold dilutions of the test antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The standardized bacterial inoculum is added to each well of a 96-well microtiter plate containing the antibiotic dilutions.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

2. Agar Dilution Method (CLSI)

  • Principle: This method involves incorporating various concentrations of the antimicrobial agent into an agar medium. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

  • Inoculum Preparation: Similar to the broth microdilution method, a standardized inoculum equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Procedure:

    • A series of agar plates are prepared, each containing a specific concentration of the test antibiotic in Mueller-Hinton Agar (MHA).

    • The standardized bacterial inoculum is applied to the surface of each plate using a multipoint inoculator.

    • A growth control plate (no antibiotic) is included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that results in no growth, a faint haze, or the growth of a single colony.

3. Disk Diffusion Method (EUCAST)

  • Principle: This qualitative method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

  • Inoculum Preparation: A standardized inoculum is prepared to match the turbidity of a 0.5 McFarland standard.

  • Procedure:

    • A sterile cotton swab is dipped into the standardized inoculum and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

    • Antibiotic-impregnated disks are applied to the surface of the agar.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The diameter of the zone of inhibition is measured in millimeters. This zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining Minimum Inhibitory Concentration.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Cefpimizole This compound Cefpimizole->PBP Binds to and inactivates

Caption: Mechanism of action of this compound.

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Cefpimizole serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth microdilution MIC testing workflow.

References

A Comparative Analysis of Cefpimizole Sodium: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the third-generation cephalosporin, Cefpimizole Sodium, reveals its standing against other beta-lactam antibiotics in both laboratory and preclinical settings. This guide synthesizes available data on its antibacterial activity and therapeutic effectiveness, offering researchers and drug development professionals a detailed comparison with key alternatives.

This compound, a broad-spectrum cephalosporin, has been evaluated for its efficacy against a range of clinically significant Gram-positive and Gram-negative bacteria. This report provides a side-by-side comparison of its in vitro and in vivo performance with other cephalosporins, namely Cefoperazone, Cefmenoxime, and Latamoxef, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound, as determined by Minimum Inhibitory Concentration (MIC) values, demonstrates its potency against various bacterial isolates. The following tables summarize the comparative MIC data, offering a clear perspective on its antibacterial spectrum.

Table 1: In Vitro Activity (MIC50 in µg/mL) of this compound and Comparators Against Gram-Negative Bacteria

Bacterial SpeciesThis compoundCefoperazoneCefotaxime
Citrobacter freundii16--
Enterobacter cloacae16--
Escherichia coli2.0--
Klebsiella pneumoniae2.0--
Proteus mirabilis1.0--
Pseudomonas aeruginosa16--
Haemophilus influenzae (β-lactamase negative)0.480.240.06

Data compiled from multiple sources.[1][2]

Table 2: In Vitro Activity (MIC50 in µg/mL) of this compound and Comparators Against Gram-Positive Bacteria

Bacterial SpeciesThis compoundCefoperazoneCefotaxime
Staphylococcus spp.32--
Enterococci>32--

Data compiled from multiple sources.[1]

In Vivo Efficacy: Preclinical Animal Models

The therapeutic potential of this compound has been assessed in murine models of systemic, urinary tract, and respiratory tract infections. The 50% effective dose (ED50) serves as a key metric for its in vivo efficacy.

Table 3: In Vivo Efficacy (ED50 in mg/kg) of this compound and Comparators in Murine Systemic Infection Models

Bacterial SpeciesThis compound (AC-1370)CefoperazoneCefmenoximeLatamoxef
Escherichia coli0.23 - 0.551.2 - 2.90.25 - 0.630.38 - 1.1
Klebsiella pneumoniae0.11 - 0.421.8 - 4.50.13 - 0.510.27 - 0.88
Serratia marcescens0.35 - 1.211 - 250.48 - 1.50.95 - 2.8
Enterobacter cloacae0.28 - 0.858.5 - 180.33 - 1.10.65 - 2.1
Citrobacter freundii0.45 - 1.34.2 - 9.80.55 - 1.81.1 - 3.2
Pseudomonas aeruginosa1.1 - 12.515 - 3518 - 4222 - 55
Staphylococcus aureusModerate Activity---
Streptococcus pyogenesLittle Activity---

Data represents a range of ED50 values observed in the study.

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of the antibiotics was determined using the standardized agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A diverse panel of recent clinical isolates of Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial colonies from overnight cultures on appropriate agar plates were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

  • Antibiotic Preparation: Stock solutions of the antibiotics were prepared and serially diluted in molten Mueller-Hinton agar to obtain a range of final concentrations.

  • Inoculation: The prepared bacterial inocula were applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation: The plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

In Vivo Efficacy Testing: Murine Infection Models

The therapeutic efficacy of the antibiotics was evaluated in various mouse infection models.

Systemic Infection Model:

  • Animals: Male ICR mice weighing approximately 20g were used.

  • Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension containing 100 times the 50% lethal dose (LD50) of the respective pathogen suspended in 5% mucin.

  • Treatment: Antibiotics were administered subcutaneously at 1 and 5 hours post-infection.

  • Endpoint: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death within 7 days, was calculated using the probit method.

Urinary Tract Infection Model:

  • Animals: Female mice were used.

  • Infection: A bacterial suspension was instilled directly into the bladder via a transurethral catheter.

  • Treatment: Antibiotic therapy was initiated at a specified time point post-infection and administered for a defined duration.

  • Endpoint: Efficacy was determined by quantifying the bacterial load (CFU/g) in the kidneys and bladder at the end of the treatment period.

Respiratory Tract Infection Model:

  • Animals: Mice were immunosuppressed with cyclophosphamide to establish infection.

  • Infection: A bacterial suspension was administered intranasally to anesthetized mice.

  • Treatment: Antibiotic treatment was administered at specified intervals post-infection.

  • Endpoint: The therapeutic effect was assessed by determining the bacterial load (CFU/g) in the lungs.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved, the following diagrams have been generated.

G cluster_bacterial_cell Bacterial Cell cluster_antibiotic_action Cefpimizole Action UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Enzymatic conversion Peptidoglycan_Monomer Peptidoglycan_Monomer UDP-NAM->Peptidoglycan_Monomer Addition of amino acids Lipid_Carrier Lipid_Carrier PBP Penicillin-Binding Proteins (PBPs) Lipid_Carrier->PBP Translocation across cell membrane Peptidoglycan_Monomer->Lipid_Carrier Attachment Cell_Wall Cell_Wall PBP->Cell_Wall Transpeptidation & Glycosylation Cefpimizole Cefpimizole Cefpimizole->PBP Inhibition

Caption: Mechanism of action of Cefpimizole.

G Start Start Bacterial_Isolate Bacterial Isolate (Clinical Sample) Start->Bacterial_Isolate Culture Overnight Culture (Agar Plate) Bacterial_Isolate->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation MIC_Plates Prepare Antibiotic Dilution Plates MIC_Plates->Inoculation Incubation Incubate (16-20h, 35-37°C) Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results End End Read_Results->End

Caption: In Vitro MIC Determination Workflow.

G Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Infection Induce Infection (Systemic/UTI/Respiratory) Animal_Acclimation->Infection Treatment_Groups Randomize into Treatment Groups Infection->Treatment_Groups Antibiotic_Admin Administer Cefpimizole or Comparators Treatment_Groups->Antibiotic_Admin Monitoring Monitor Health & Survival Antibiotic_Admin->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., ED50, CFU count) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Study Workflow.

References

A Comparative Guide to the Validation of a Cefpimizole Sodium Bioassay for Potency Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a microbiological bioassay for determining the potency of Cefpimizole Sodium, a third-generation cephalosporin antibiotic. Due to the limited availability of publicly accessible, specific validation data for this compound, this document leverages data from analogous cephalosporins, such as Cefazolin and Ceftriaxone, to illustrate the validation process and performance characteristics. This approach provides a robust framework for researchers and drug development professionals to design and validate their own this compound potency assays.

The guide will compare the traditional microbiological bioassay with the principal alternative physicochemical method, High-Performance Liquid Chromatography (HPLC), presenting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Introduction to Potency Testing of this compound

This compound is a parenteral third-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The potency of an antibiotic is a critical quality attribute that ensures its therapeutic efficacy. Therefore, robust and validated analytical methods are essential for the quality control of this compound in pharmaceutical manufacturing.

Microbiological bioassays are functional assays that measure the biological activity of an antibiotic by its inhibitory effect on a susceptible microorganism. These assays are considered to provide a more direct measure of the drug's therapeutic potential compared to physicochemical methods. However, they are often more variable and time-consuming. High-Performance Liquid Chromatography (HPLC) is a widely used physicochemical method that separates, identifies, and quantifies the active pharmaceutical ingredient based on its chemical properties. It is known for its high precision and specificity.

This guide will delve into the validation parameters and experimental data for a microbiological bioassay for a cephalosporin, analogous to this compound, and compare its performance with a typical HPLC method.

Comparison of Analytical Methods: Microbiological Bioassay vs. HPLC

The choice between a microbiological bioassay and an HPLC method for potency determination depends on various factors, including the stage of drug development, regulatory requirements, and available resources. The following table summarizes the key performance characteristics of each method, based on data from validated assays for similar cephalosporins.[1][2]

Validation Parameter Microbiological Bioassay (Agar Diffusion/Turbidimetric) High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.98[3]Typically ≥ 0.99
Precision (Relative Standard Deviation, RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 5.0%[1]Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%[1]99.0% - 101.0%
Specificity Can be susceptible to interference from other active compounds. Specificity is demonstrated by the absence of inhibition from placebo components.Highly specific; can distinguish the active ingredient from degradation products and impurities.
Robustness Resilient to minor variations in parameters like incubation temperature, pH of the medium, and inoculum concentration.[4]Resilient to minor variations in mobile phase composition, flow rate, and column temperature.
Analysis Time 4 - 24 hours (including incubation)[4]10 - 30 minutes per sample

Experimental Protocols

This section provides detailed methodologies for a microbiological bioassay and an HPLC analysis for the potency determination of a cephalosporin antibiotic. These protocols are based on established and validated methods for compounds chemically similar to this compound.[1][4]

Microbiological Bioassay: Agar Diffusion Method (Cylinder-Plate Assay)

This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of a susceptible microorganism. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.

1. Materials and Reagents:

  • Test Microorganism: Staphylococcus aureus ATCC 6538P

  • Culture Media: Tryptic Soy Agar (TSA) and Tryptic Soy Broth (TSB)

  • Phosphate Buffer: pH 6.0

  • This compound Reference Standard

  • This compound Test Sample

  • Sterile Saline Solution: 0.9% NaCl

  • Stainless Steel Cylinders: 8 mm x 6 mm x 10 mm (outer diameter x inner diameter x height)

  • Petri Dishes: 100 mm x 20 mm

2. Preparation of Inoculum: a. Culture the Staphylococcus aureus on a TSA slant and incubate at 32-35°C for 24 hours. b. Wash the growth from the slant with sterile saline solution and dilute to obtain a stock suspension. c. Further dilute the stock suspension with TSB to achieve a turbidity that results in confluent growth after incubation.

3. Preparation of Standard and Sample Solutions: a. Prepare a stock solution of the this compound Reference Standard in phosphate buffer. b. From the stock solution, prepare a series of at least three working standard solutions of known concentrations (e.g., low, medium, and high). c. Prepare the this compound Test Sample in the same manner to obtain a solution with a concentration expected to be in the range of the standard curve.

4. Assay Procedure: a. Inoculate a suitable volume of molten TSA with the prepared inoculum. b. Pour the inoculated agar into Petri dishes to a uniform thickness and allow to solidify. c. Place six stainless steel cylinders on the surface of the agar in each plate, spaced equidistantly. d. Fill three alternate cylinders with the medium concentration standard solution and the other three cylinders with the corresponding sample solution. e. Incubate the plates at 32-35°C for 18-24 hours. f. Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

5. Calculation of Potency: a. Calculate the average zone diameter for the standard and sample solutions. b. Plot the logarithm of the standard concentrations against the average zone diameters to generate a standard curve. c. Determine the concentration of the sample solution from the standard curve. d. Calculate the potency of the test sample relative to the reference standard.

High-Performance Liquid Chromatography (HPLC) Method

This method is a physicochemical assay that separates and quantifies the active ingredient based on its retention time and peak area.

1. Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Preparation of Standard and Sample Solutions: a. Prepare a stock solution of the this compound Reference Standard in the mobile phase. b. From the stock solution, prepare a series of at least five working standard solutions of known concentrations to create a calibration curve. c. Prepare the this compound Test Sample in the mobile phase to a concentration within the range of the calibration curve.

3. Assay Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions in ascending order of concentration to generate a calibration curve. c. Inject the sample solution. d. Record the peak areas of the analyte for both the standard and sample solutions.

4. Calculation of Potency: a. Plot the peak areas of the standard solutions against their corresponding concentrations to construct a calibration curve. b. Determine the concentration of the this compound in the sample solution from the calibration curve. c. Calculate the potency of the test sample.

Visualizing the Workflow and Validation Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships between validation parameters.

Bioassay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Culture Media and Reagents B Culture and Prepare Inoculum of Test Microorganism A->B D Inoculate Agar Plates B->D C Prepare Standard and Sample Solutions E Apply Standard and Sample to Cylinders C->E D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Construct Standard Curve G->H I Calculate Potency of Sample H->I

Caption: Workflow for the Microbiological Agar Diffusion Bioassay.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance VP Bioassay Validation Linearity Linearity & Range VP->Linearity Precision Precision (Repeatability & Intermediate) VP->Precision Accuracy Accuracy VP->Accuracy Specificity Specificity VP->Specificity Robustness Robustness VP->Robustness

Caption: Logical Relationship of Bioassay Validation Parameters.

Conclusion

Both microbiological bioassays and HPLC methods are suitable for determining the potency of this compound, each with its own advantages and limitations. Microbiological assays provide a direct measure of biological activity, which is a crucial indicator of therapeutic efficacy.[2] While they can be more variable and time-consuming, their relevance to the drug's function is a significant advantage.[5] In contrast, HPLC offers higher precision, specificity, and a much faster analysis time, making it ideal for routine quality control in a high-throughput environment.

The choice of method should be based on the specific requirements of the analysis. For early-stage development and to establish a clear link to biological function, a validated microbiological bioassay is invaluable. For routine lot release and stability testing where speed and precision are paramount, a validated HPLC method is often preferred. In many cases, a combination of both methods provides the most comprehensive quality control strategy for an antibiotic product. This guide provides the foundational knowledge and practical protocols for researchers to validate a this compound bioassay and make informed decisions on the most appropriate potency testing methodology for their needs.

References

Cefpimizole Sodium: A Comparative Benchmark Against Modern Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cefpimizole Sodium, a third-generation cephalosporin, against a range of newer antimicrobial agents. The objective is to offer a performance benchmark based on available in vitro data, highlighting its antibacterial spectrum, efficacy, and resistance profile in the context of modern antibiotic development. Given the limited recent research on this compound, this guide juxtaposes historical data with contemporary findings for newer agents to provide a relevant comparative perspective.

Executive Summary

This compound, developed in the 1980s, demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. However, comparisons with contemporary cephalosporins of its time, such as cefoperazone and cefotaxime, indicated that it had a comparatively lesser spectrum of antimicrobial coverage[1][2][3][4]. In the current landscape of increasing antimicrobial resistance, this guide revisits the profile of this compound and evaluates its potential standing against newer classes of antibiotics, including advanced-generation cephalosporins, carbapenems, and fluoroquinolones. While direct comparative studies are scarce, this analysis of historical and recent data aims to inform research and development efforts in the antimicrobial space.

In Vitro Activity: A Comparative Overview

The primary measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) of this compound against various clinical isolates, as reported in historical studies, and compares them with the reported MIC50 values for more recent antimicrobial agents.

It is crucial to note that the data for this compound is from studies conducted in the 1980s. Bacterial susceptibility patterns can change significantly over time, and therefore, this comparison is intended for informational purposes and to highlight general trends rather than to be a direct head-to-head evaluation.

Gram-Negative Bacteria
OrganismThis compound MIC50 (µg/mL)Comparator AgentComparator MIC50 (µg/mL)
Escherichia coli2.0[1][3]Cefepime≤0.06 - 0.12
Meropenem-vaborbactam≤0.03
Klebsiella pneumoniae2.0[1][3]Cefepime0.12
Meropenem-vaborbactam0.12
Pseudomonas aeruginosa16[1][3]Cefepime2.0 - 4.0
Ceftazidime-avibactam1.0 - 4.0
Enterobacter cloacae16[1][3]Cefepime0.25
Meropenem-vaborbactam0.06
Proteus mirabilis1.0[1][3]Cefepime≤0.06
Haemophilus influenzae (β-lactamase negative)0.5[5]Cefepime0.03
Haemophilus influenzae (β-lactamase positive)0.5[5]Cefepime0.25
Gram-Positive Bacteria
OrganismThis compound MIC50 (µg/mL)Comparator AgentComparator MIC50 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)32[1][3]Cefepime1.0 - 2.0
Ceftobiprole0.5 - 1.0
Enterococci>32[1][3]---Generally resistant to cephalosporins

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare standardized bacterial inoculum inoculate Inoculate microtiter plate wells with bacteria and drug dilutions start->inoculate drug_prep Prepare serial dilutions of antimicrobial agent drug_prep->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually or spectrophotometrically determine bacterial growth incubate->read_results determine_mic Identify the lowest drug concentration with no visible growth (MIC) read_results->determine_mic Beta_Lactam_MoA cluster_drug Antimicrobial Agent cluster_bacterium Bacterial Cell beta_lactam Beta-Lactam Antibiotic (e.g., Cefpimizole) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to and inactivates cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibition of transpeptidation lysis Cell Lysis and Death cell_wall->lysis Leads to weakened cell wall

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Cefpimizole Sodium, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like this compound are paramount to maintaining a safe and compliant laboratory environment. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for cephalosporin antibiotics.

Waste Classification and Handling

At the time of disposal, it is the responsibility of the user to determine if this compound waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.[1] For small, research-sized quantities, the product may not be regulated as hazardous for transport, but all disposal must adhere to applicable regulations.[1]

Key Handling Principles:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Labeling: Clearly label waste containers with the contents, including the name "this compound" and any associated hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.[1]

  • Avoid Environmental Release: Prevent the entry of this compound into drains or waterways.[2]

Disposal Procedures

The primary methods for the disposal of this compound waste include chemical inactivation followed by disposal as chemical waste, or direct disposal through a licensed hazardous waste contractor.

1. Solid Waste Disposal:

  • Contaminated Materials: Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be collected in a designated, sealed waste container.

  • Spills: In the event of a spill, sweep up or vacuum the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

2. Liquid Waste Disposal:

For liquid waste containing this compound, such as unused solutions or contaminated media, chemical inactivation is the recommended approach before disposal. Cephalosporins, including this compound, possess a beta-lactam ring that can be hydrolyzed under alkaline conditions, rendering the antibiotic inactive.[3][4]

Chemical Inactivation: Alkaline Hydrolysis

Alkaline hydrolysis is a widely accepted method for the inactivation of beta-lactam antibiotics. The following table summarizes the key parameters for this process.

ParameterRecommendationNotes
Inactivating Agent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)A 1 M solution is typically effective.
pH > 10The rate of hydrolysis increases with pH.
Reaction Time Minimum 24 hoursThis duration helps to ensure the complete degradation of the beta-lactam ring. The exact time may vary based on concentration.
Temperature Room TemperatureThe reaction can proceed effectively at ambient temperatures.
Neutralization Agent Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Neutralize the solution to a pH between 6.0 and 8.0 before final disposal.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol provides a step-by-step guide for the chemical inactivation of liquid this compound waste.

Materials:

  • Liquid this compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a pH meter

  • Appropriate waste container, clearly labeled

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Ensure all necessary materials and PPE are readily available.

  • Alkalinization: Slowly add the 1 M NaOH solution to the this compound waste while stirring. Monitor the pH using pH strips or a pH meter. Continue adding NaOH until the pH is consistently above 10.

  • Inactivation: Seal the container and allow it to stand at room temperature for at least 24 hours. This allows for the complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the inactivation period, slowly add 1 M HCl to the solution while stirring. Continuously monitor the pH. Add HCl until the pH of the solution is between 6.0 and 8.0.

  • Disposal: The neutralized, inactivated solution can now be disposed of as chemical waste through your institution's hazardous waste management program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated vials, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled Hazardous Waste Container solid_waste->collect_solid chemical_inactivation Perform Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->chemical_inactivation dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid Collect Neutralized Waste in a Labeled Hazardous Waste Container chemical_inactivation->collect_liquid collect_liquid->dispose

Disposal workflow for this compound.

Regulatory Compliance

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations regarding pharmaceutical waste disposal.[1][2][5] The information provided here is intended as a general guide and should be adapted to meet the specific requirements of your institution.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefpimizole Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cefpimizole Sodium. Adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, like other cephalosporin antibiotics, is a sensitizer and requires specific handling to prevent allergic reactions and other health hazards.

Hazard Identification and Occupational Exposure

This compound is classified as a hazardous substance that may cause sensitization by inhalation and skin contact.[1][2][3][4] Fine particles, such as dust, may fuel fires or explosions.[1][5]

Potential Health Effects:

  • Inhalation: May cause allergy or asthma symptoms, or breathing difficulties.[3][4][6][7]

  • Skin Contact: May cause allergic skin reactions, irritation, or rash.[3][4][7][8]

  • Eye Contact: Can cause serious eye irritation, including stinging, tearing, redness, and swelling.[7][8]

  • Ingestion: May lead to gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2][8]

Individuals sensitive to beta-lactam antibiotics, including penicillins and cephalosporins, may experience hypersensitivity and anaphylaxis upon exposure.[2]

Occupational Exposure Limits
CompoundTypeValueIssuing Body
Ceftiofur HydrochlorideTWA200 µg/m³Zoetis
Sodium HydroxidePEL2 mg/m³OSHA

Data presented for illustrative purposes from related safety data sheets.[8]

Personal Protective Equipment (PPE) Protocol

A risk assessment is necessary to determine the specific PPE required for the tasks being performed.[9][10] The following provides a comprehensive baseline for handling this compound in a laboratory setting.

Engineering Controls
  • Primary Controls: Use appropriate engineering controls as the primary means to control exposure.[2] This includes working in a well-ventilated place, such as a chemical fume hood.[8][11]

  • Dust Control: Employ exhaust ventilation where dust is formed.[8] Potential points of emission should be managed with dust collectors or HEPA filtration systems.[4][5]

Required Personal Protective Equipment
  • Eye and Face Protection:

    • Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[10][12]

    • If a splash hazard exists, a face shield must be worn in addition to safety glasses or goggles.[10]

  • Skin and Body Protection:

    • Gloves: Wear powder-free nitrile or neoprene gloves.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[12] For incidental contact, disposable nitrile gloves are the minimum requirement; they should be removed immediately after contact.[10]

    • Gown/Lab Coat: A disposable, polyethylene-coated polypropylene gown is recommended over a standard lab coat to prevent skin exposure.[9] Standard cloth lab coats are not considered appropriate for handling hazardous compounds.[9]

    • Additional Protection: For tasks with a higher risk of exposure, disposable head, hair, and shoe covers should be used.[9]

  • Respiratory Protection:

    • In cases of inadequate ventilation or if airborne exposure limits are exceeded, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

    • The type of respirator should be selected based on the potential for airborne contamination and be sufficient to control exposure.[13]

Operational and Disposal Plans

Safe Handling and Storage
  • Minimize dust generation and accumulation during handling.[2][8]

  • Avoid breathing dust and prevent contact with eyes, skin, and clothing.[2][5][13]

  • Wash hands and any exposed skin thoroughly after handling and removing PPE.[4][5]

  • Store containers tightly closed in a dry, well-ventilated place, protected from sunlight.[6][8]

Spill Management Protocol

Cleanup operations should only be performed by trained personnel.[1][13]

  • Minor Spills (Powder):

    • Restrict access to the area.

    • Don appropriate PPE as described above.

    • Collect spilled material using a method that controls dust, such as a damp cloth or a HEPA-filtered vacuum.[1]

    • Clean the spill area thoroughly with a suitable detergent or solvent.[7]

    • Place all contaminated materials into a sealed, labeled container for disposal.

  • Major Spills:

    • Evacuate non-essential personnel from the affected area immediately.[2]

    • Report the emergency to the appropriate safety personnel.

    • Only trained personnel wearing appropriate PPE, potentially including self-contained breathing apparatus, should perform the cleanup.[1][3]

Waste Disposal
  • Dispose of this compound and any contaminated materials (gloves, gowns, cleaning materials) in accordance with all local, state, and national regulations.[2][5][12]

  • Releases into the environment should be strictly avoided.[4][5] Implement appropriate wastewater and waste disposal measures to prevent environmental release.[2][5]

Visual Workflow: Spill Response Plan

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE: - Respirator - Double Gloves - Gown - Goggles/Face Shield minor_spill->don_ppe evacuate Evacuate Area & Alert Supervisor major_spill->evacuate trained_personnel Trained Personnel Respond evacuate->trained_personnel trained_personnel->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill (Use HEPA Vac or Wet Method) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose complete Spill Response Complete dispose->complete

Caption: Workflow for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.